Product packaging for 2,5-Dimethylcinnamic acid(Cat. No.:CAS No. 95883-10-6)

2,5-Dimethylcinnamic acid

Cat. No.: B1145586
CAS No.: 95883-10-6
M. Wt: 176.21
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Description

2,5-Dimethylcinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₂O₂ and its molecular weight is 176.21. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₁H₁₂O₂ B1145586 2,5-Dimethylcinnamic acid CAS No. 95883-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIBVLSPNAHVSQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257909
Record name (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155814-17-8
Record name (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155814-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylcinnamic Acid (CAS: 95883-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data specifically for 2,5-Dimethylcinnamic acid (CAS 95883-10-6) are limited. This guide provides a summary of its known properties and contextualizes its potential applications based on the well-documented activities of the broader class of cinnamic acid derivatives.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural modifications on the phenyl ring of the cinnamic acid scaffold, such as the dimethyl substitution in the 2 and 5 positions, can significantly influence the compound's physicochemical properties and biological efficacy. This guide aims to provide a comprehensive overview of the available technical information for this compound and to extrapolate its potential pharmacological relevance based on the activities of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on information from chemical suppliers.

PropertyValueReference
CAS Number 95883-10-6[3]
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.22 g/mol [3]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available

Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_5_dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde condensation Knoevenagel Condensation (Pyridine, Piperidine) 2_5_dimethylbenzaldehyde->condensation malonic_acid Malonic Acid malonic_acid->condensation product This compound condensation->product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For reference, the characteristic spectroscopic features of the parent compound, cinnamic acid, are provided below. It is anticipated that this compound would exhibit similar characteristic peaks with additional signals corresponding to the two methyl groups on the phenyl ring.

Table of Expected Spectroscopic Features (based on Cinnamic Acid)

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signals for aromatic protons, vinylic protons (trans-coupled), a carboxylic acid proton, and two distinct singlets for the two methyl groups.
¹³C NMR Signals for aromatic carbons, vinylic carbons, a carbonyl carbon, and two distinct signals for the two methyl carbons.
IR Spectroscopy Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C=C stretching of the alkene, and C-H stretching of the aromatic ring and methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (176.22 m/z) and characteristic fragmentation patterns.

Potential Biological Activities and Mechanisms of Action

While no specific biological studies on this compound were identified, the broader class of cinnamic acid derivatives exhibits a wide range of pharmacological activities. It is plausible that this compound may share some of these properties.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with hydroxyl substitutions, are potent antioxidants.[1][4] They can exert their antioxidant effects through direct radical scavenging or by modulating cellular signaling pathways like the Nrf2-ARE pathway.[5]

Nrf2_ARE_Pathway Cinnamic_Acid_Derivative Cinnamic Acid Derivative Keap1 Keap1 Cinnamic_Acid_Derivative->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes transcription

Caption: Generalized Nrf2-ARE signaling pathway potentially modulated by cinnamic acid derivatives.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated activity against a range of bacteria and fungi.[1][6] The proposed mechanism often involves the disruption of bacterial cell membranes.

Anticancer Activity

Certain derivatives of cinnamic acid have been investigated for their anticancer properties, with some showing cytotoxic effects against various cancer cell lines.[2][7]

Anti-inflammatory Activity

The anti-inflammatory effects of some cinnamic acid derivatives are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[8]

Experimental Protocols (General)

The following are generalized protocols for assays that would be suitable for evaluating the biological activity of this compound.

DPPH Radical Scavenging Assay (for Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare serial dilutions of the stock solution.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[9]

DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare stock and serial dilutions of test compound Start->Prepare_Solutions Add_DPPH Add DPPH solution to 96-well plate Prepare_Solutions->Add_DPPH Add_Compound Add test compound dilutions to plate Add_DPPH->Add_Compound Incubate Incubate in dark (30 min, RT) Add_Compound->Incubate Measure_Absorbance Measure absorbance (e.g., 517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % scavenging and IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide focuses on 2,5-Dimethoxycinnamic acid . Searches for "2,5-Dimethylcinnamic acid" yielded limited specific data, suggesting a potential ambiguity in the compound name. The information presented here is based on the available scientific literature for the dimethoxy analogue.

Introduction

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their broad spectrum of biological activities and applications in pharmaceuticals, cosmetics, and as synthetic precursors.[1][2] This guide provides a detailed overview of the core physicochemical properties of 2,5-Dimethoxycinnamic acid, offering valuable data for researchers, scientists, and professionals involved in drug development and chemical synthesis. A thorough understanding of these properties is crucial for predicting the compound's behavior in biological systems, designing formulation strategies, and ensuring its quality and purity.

Core Physicochemical Properties

The physicochemical characteristics of a molecule are foundational to its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity, and acidity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME).

The quantitative data for 2,5-Dimethoxycinnamic acid are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₄[3][4][5]
Molecular Weight 208.21 g/mol [3][4]
Melting Point 147-150 °C[4]
Boiling Point 267.4°C (rough estimate)[4]
pKa 4.40 ± 0.10 (Predicted)[4]
LogP (Octanol/Water Partition Coefficient) 2.0 to 2.5 (Estimated for related derivatives)[6]
Appearance Light orange to yellow to green powder/crystal[4]
CAS Number 10538-51-9[3][4][5]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physicochemical property of 2,5-Dimethoxycinnamic acid are not extensively published, standard analytical methods are applicable.

A common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[7][8]

Methodology:

  • Reaction Setup: 2,5-Dimethoxybenzaldehyde and malonic acid are combined in a suitable solvent, such as pyridine or an ethanol/water mixture, with a catalytic amount of a base like piperidine or an ammonium salt.

  • Heating: The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent decarboxylation.

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 2,5-Dimethoxycinnamic acid.

  • Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure crystalline solid.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 2,5-Dimethoxybenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Base Catalyst, Heat) Reactants->Reaction Crude_Product Crude 2,5-Dimethoxycinnamic Acid Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure Crystalline Product Purification->Pure_Product Analysis Characterization (MP, NMR, MS) Pure_Product->Analysis

Caption: A generalized workflow for the synthesis and analysis of 2,5-Dimethoxycinnamic acid.

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Methodology:

  • A small amount of the dried, purified 2,5-Dimethoxycinnamic acid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

HPLC is a standard technique for determining the purity of a compound.

Methodology:

  • Sample Preparation: A standard solution of 2,5-Dimethoxycinnamic acid is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile). A gradient elution may be employed for optimal separation.

  • Detection: The compound is detected using a UV detector, typically at a wavelength where the chromophore exhibits maximum absorbance.

  • Quantification: The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.

Biological Activity Context

Cinnamic acid derivatives are known to possess a variety of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][9][10] The presence of methoxy groups on the aromatic ring can modulate these activities by altering the electronic properties and lipophilicity of the molecule.[1] For instance, the antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom to scavenge free radicals.

G Cellular_Stress Cellular Stress (e.g., UV, Pathogens) ROS_Production Increased ROS Production Cellular_Stress->ROS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage DMCA 2,5-Dimethoxycinnamic Acid (or other derivatives) DMCA->ROS_Production Radical Scavenging

Caption: A conceptual diagram of the potential antioxidant role of a cinnamic acid derivative.

References

A Technical Guide to the Molecular Characteristics of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular structure and weight of 2,5-Dimethylcinnamic acid, a compound of interest in various research and development applications.

Molecular Structure and Formula

This compound is an organic compound characterized by a benzene ring substituted with two methyl groups and a propenoic acid group. Its chemical structure is foundational to its reactivity and potential biological activity.

The molecular formula for this compound is C₁₁H₁₂O₂ [1]. This formula indicates that each molecule is composed of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.

Molecular Weight

The molecular weight of a compound is a critical parameter in experimental design, particularly in stoichiometry and solution preparation. It is calculated by summing the atomic weights of its constituent atoms.

The experimentally determined and commonly cited molecular weight of this compound is 176.22 g/mol [1].

A detailed calculation based on the atomic weights of the constituent elements is presented below.

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data pertaining to the molecular weight of this compound are summarized in the following table.

Element (Symbol)Atomic Weight (amu)Atom CountTotal Weight (amu)
Carbon (C)12.0111132.11
Hydrogen (H)1.0081212.096
Oxygen (O)15.999231.998
Total Molecular Weight 176.204

Note: The standard atomic weight of carbon is approximately 12.01 amu[2][3][4][5]. The standard atomic weight of hydrogen is approximately 1.008 amu[6][7][8][9][10]. The standard atomic weight of oxygen is approximately 15.999 amu[11][12][13][14][15]. The slight difference between the calculated molecular weight and the cited molecular weight can be attributed to rounding and the use of specific isotopic abundances in the authoritative source.

Visualization of Elemental Composition

The following diagram illustrates the elemental components that constitute the this compound molecule.

G Elemental Composition of this compound C Carbon (C) 11 atoms Molecule This compound (C₁₁H₁₂O₂) C->Molecule H Hydrogen (H) 12 atoms H->Molecule O Oxygen (O) 2 atoms O->Molecule

Elemental composition of this compound.

References

A Technical Guide to the Solubility of 2,5-Dimethylcinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,5-Dimethylcinnamic acid in various organic solvents. A thorough search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound. The absence of such data underscores the necessity for empirical determination. This document is designed to equip researchers with the foundational knowledge and detailed protocols necessary to perform these critical measurements in their own laboratories. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone of drug development, influencing formulation, purification, bioavailability, and analytical method development.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in a range of organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this essential data. The following table is provided as a template for recording empirically determined solubility values.

SolventTemperature (°C / K)Solubility (e.g., g/100 mL, mg/mL, mol/L)Method of Analysis
e.g., Ethanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Toluene
e.g., Dimethyl Sulfoxide (DMSO)
e.g., Methanol
e.g., Dichloromethane

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3] It is a thermodynamic method that ensures a true equilibrium is reached between the undissolved solid and the saturated solution.[1][2]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid, high purity)[4]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials or flasks with airtight screw caps

  • Constant-temperature orbital shaker or shaker bath

  • Calibrated thermometer

  • Syringes

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, or equipment for gravimetric analysis)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The key is to add enough solid so that a visible amount remains undissolved after the equilibration period.[3][5]

    • Carefully add a precise, known volume or mass of the chosen organic solvent to each vial.[6]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath.[3]

    • Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[3][5] The required time can vary and may need to be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[2][6]

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., several hours) to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. To avoid transferring any solid particles, the syringe must be fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).[1][3][5] It is crucial that the sampling and filtration steps are performed at the equilibration temperature to prevent precipitation or changes in solubility.

  • Analysis of Concentration:

    • The concentration of this compound in the filtered saturated solution is then determined using a validated analytical method. Two common methods are described below.

    a) Gravimetric Analysis:

    • Accurately weigh a clean, dry container (e.g., a glass petri dish).

    • Dispense a known volume or mass of the filtered saturated solution into the container.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not degrade the compound).

    • Once the solvent is fully evaporated, weigh the container with the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.[3]

    • Calculation: The solubility is calculated from the mass of the solid residue and the initial volume of the saturated solution.

    b) UV-Vis Spectrophotometry:

    • This method is suitable as cinnamic acid derivatives possess a chromophore.[3]

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).[1][5]

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculation: Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess 2,5-Dimethylcinnamic acid to vial B Add known volume of organic solvent A->B Step 1 C Seal vial and place in constant temp shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D Step 2 E Allow excess solid to settle D->E F Withdraw supernatant using a filtered syringe E->F Step 3 G Determine concentration of the saturated solution F->G H Gravimetric Method (Evaporate & Weigh) G->H Option A I Spectrophotometric Method (Measure Absorbance) G->I Option B J Quantitative Solubility Value H->J I->J

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

trans-2,5-Dimethylcinnamic acid vs cis-isomer stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Relative Stability of trans- and cis-2,5-Dimethylcinnamic Acid

Introduction

Geometric isomerism, a form of stereoisomerism, plays a critical role in determining the physicochemical properties, biological activity, and stability of molecules. In the context of drug development and materials science, understanding the relative stability of isomers is paramount as it can influence a compound's efficacy, bioavailability, and shelf-life. Cinnamic acid and its derivatives, which are prevalent in nature and serve as precursors to many important molecules like flavonoids and lignin, exist as cis and trans geometric isomers due to the restricted rotation around the carbon-carbon double bond in their acrylic acid side chain.[1][2][3] The trans-isomer is generally the more common and thermodynamically stable form.[4][5]

This technical guide provides an in-depth analysis of the relative stability of trans-2,5-dimethylcinnamic acid and its cis-isomer. While specific thermodynamic data for this substituted derivative is not extensively published, this paper will extrapolate from the well-established principles of alkene stability and data from analogous compounds to provide a comprehensive overview. Detailed experimental protocols for isomer synthesis, identification, and stability assessment are also provided for researchers and scientists in the field.

Core Principles of Isomer Stability

In acyclic alkene systems, trans isomers are typically more stable than their cis counterparts.[6] This increased stability is primarily attributed to the minimization of steric strain. In cis isomers, bulky substituent groups are positioned on the same side of the double bond, leading to van der Waals repulsion and an overall increase in the molecule's potential energy.[7] In contrast, the trans configuration places these groups on opposite sides, allowing for greater separation and reduced steric hindrance.

This energy difference can be quantified experimentally by measuring the heat of hydrogenation (ΔH°hydrog). The hydrogenation of both isomers leads to the same saturated alkane product. Therefore, any difference in the heat released must correspond to the initial difference in the isomers' stability. The less stable cis isomer exists at a higher energy state and thus releases more energy upon hydrogenation.[7] For example, the hydrogenation of cis-2-butene releases more energy than that of trans-2-butene, indicating the trans isomer is more stable by approximately 2.8-4 kJ/mol.[7]

For the parent compound, cinnamic acid, the thermal equilibrium lies almost entirely with the trans-isomer, confirming its superior thermodynamic stability.[5]

Analysis of 2,5-Dimethylcinnamic Acid Isomers

The introduction of two methyl groups onto the phenyl ring of cinnamic acid, specifically at the 2- and 5-positions, has significant implications for the relative stability of its geometric isomers. The 5-methyl group is distant from the acrylic acid side chain and is unlikely to substantially influence the relative stability between the cis and trans forms.

However, the 2-methyl group (the ortho position) is in close proximity to the side chain. This proximity is expected to introduce a significant steric clash, particularly in the cis-isomer. In the cis configuration, the carboxylic acid group and the 2-methyl group would be forced into the same region of space, leading to substantial steric repulsion. This interaction would raise the potential energy of the cis-isomer considerably more than in the unsubstituted cinnamic acid. The trans-isomer, which orients the carboxylic acid group away from the phenyl ring, would be much less affected by the presence of the 2-methyl group.

Consequently, it is predicted that the energy difference between the trans and cis isomers of this compound is even greater than that observed for unsubstituted cinnamic acid, rendering the cis-isomer particularly unstable.

G prep_media 1. Prepare Media (SGF, SIF, Plasma) spike 3. Spike Isomers into Media (Final Conc. 10 µg/mL at 37°C) prep_media->spike prep_stock 2. Prepare Stock Solutions (1 mg/mL in Methanol) prep_stock->spike incubate 4. Incubate at 37°C spike->incubate aliquots 5. Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) incubate->aliquots quench 6. Quench Reaction (Add ice-cold Acetonitrile) aliquots->quench centrifuge 7. Centrifuge (10,000 rpm, 10 min) quench->centrifuge analyze 8. Analyze Supernatant (HPLC-UV at 254 nm) centrifuge->analyze quantify 9. Quantify (% Remaining vs. t=0) analyze->quantify caption Fig. 2: Workflow for Comparative Isomer Stability Assay G trans trans-Isomer (Low Energy, Thermodynamically Stable) cis cis-Isomer (High Energy, Metastable) trans->cis  UV Light (Photochemical Isomerization)   cis->trans  Heat (Δ) (Thermal Isomerization)   caption Fig. 3: Isomer Interconversion Pathways

References

The Elusive Presence of 2,5-Dimethylcinnamic Acid in Nature: A Technical Guide to its Substituted Cinnamic Acid Relatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals no direct evidence for the natural occurrence of 2,5-Dimethylcinnamic acid in plants, fungi, bacteria, or other organisms. While the cinnamic acid core is a ubiquitous scaffold in natural products, substitutions on the phenyl ring predominantly involve hydroxylation and methoxylation. This technical guide, therefore, addresses the natural occurrence, biosynthesis, and analysis of these closely related and well-documented substituted cinnamic acids, providing a valuable resource for researchers, scientists, and drug development professionals.

Widespread Substituted Cinnamic Acids in the Plant Kingdom

Cinnamic acid and its derivatives are key intermediates in the phenylpropanoid pathway, leading to a vast array of secondary metabolites such as flavonoids, lignans, and stilbenes. The most commonly encountered substituted cinnamic acids in nature include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.

Quantitative Occurrence of Major Cinnamic Acid Derivatives

The concentration of these compounds varies significantly depending on the plant species, part of the plant, and environmental conditions. Cereals, coffee beans, fruits, and vegetables are particularly rich sources.

CompoundNatural SourcePlant PartConcentrationReference(s)
p-Coumaric Acid Mimosa pudicaLeaves3.35% w/w[1]
Pineapple (Ananas comosus)Ripe Juice11.75 µg/mL[1]
Durva Grass (Cynodon dactylon)Whole Plant0.48 mg/100 mL of extract[2]
Ferulic Acid Wheat (Triticum aestivum)Whole Grain Flour47 mg/100 g (after hydrolysis)[3]
Maize (Zea mays)Whole Grain171 mg/100 g (after hydrolysis)[3]
Oat (Avena sativa)Whole Grain Flour36 mg/100 g (after hydrolysis)[3]
Rye (Secale cereale)Whole Grain Flour91 mg/100 g (after hydrolysis)[3]
Caffeic Acid Coffee (Coffea arabica)Roasted Beans7.57 - 14.04 mg/100 g[4]
Coffee (Coffea robusta)Green Beansup to 140 mg/g[5]
Sinapic Acid Strawberry (Fragaria ananassa)Fruitup to 450.30 µg/g[6]
Brassica speciesSeeds0.49 - 2.49 mg/g (free acid)[6]
p-Methoxycinnamic Acid Turmeric (Curuma longa)RhizomeHighest concentration (not quantified)[7]
VariousPlantsFound in Asteraceae, Scrophulariaceae, and Rutaceae families[8]

Biosynthesis of Substituted Cinnamic Acids

The biosynthesis of substituted cinnamic acids originates from the aromatic amino acid L-phenylalanine via the shikimate pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the diverse array of naturally occurring derivatives.

Biosynthesis_of_Substituted_Cinnamic_Acids cluster_legend Enzymes Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT 5-Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->5-Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid 5-Hydroxyferulic_Acid->Sinapic_Acid COMT PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase C3H C3H: p-Coumarate-3-Hydroxylase COMT COMT: Caffeic Acid O-Methyltransferase F5H F5H: Ferulate-5-Hydroxylase

Biosynthetic pathway of major hydroxycinnamic acids.

Experimental Protocols for Isolation and Analysis

The extraction, isolation, and quantification of substituted cinnamic acids from natural sources require a combination of chromatographic and spectroscopic techniques.

General Extraction and Isolation Workflow

Extraction_and_Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure Substituted Cinnamic Acid Purification->Pure_Compound

A generalized workflow for the extraction and isolation of cinnamic acid derivatives.
Detailed Methodologies

1. Extraction:

  • Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.

  • Soxhlet Extraction: Continuous extraction of the plant material with a recycling solvent in a Soxhlet apparatus, suitable for moderately heat-stable compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[9]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, significantly reducing extraction time and solvent consumption.[9]

2. Purification:

  • Column Chromatography: A primary purification step using a stationary phase like silica gel or Sephadex to separate compounds based on polarity or size.

  • Medium-Pressure Liquid Chromatography (MPLC): An automated and more efficient version of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical quantification and preparative isolation of pure compounds. A reversed-phase C18 column is commonly used with a gradient elution of an acidified aqueous solvent and an organic solvent like methanol or acetonitrile.[10][11]

3. Identification and Quantification:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A standard method for quantifying known cinnamic acid derivatives by comparing their retention times and UV absorbance with that of authentic standards.[1] Detection is typically performed at wavelengths around 280 nm or 320 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides higher sensitivity and selectivity, allowing for the identification and quantification of compounds in complex matrices, even at low concentrations.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or derivatized cinnamic acid esters. Derivatization with agents like BSTFA is often required to increase volatility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Essential for the structural elucidation of novel cinnamic acid derivatives.

References

In-depth Technical Guide: Potential Biological Activities of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Potential Biological Activities of 2,5-Dimethylcinnamic Acid

Executive Summary

This technical guide aims to provide a comprehensive overview of the known biological activities of this compound. Despite a thorough review of the current scientific literature, there is a significant lack of specific data on the biological effects of this particular compound. While the broader class of cinnamic acids and their derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, research specifically investigating this compound is notably absent. This document summarizes the available information on the parent class of compounds and highlights the current knowledge gap regarding this compound.

Introduction to Cinnamic Acids

Cinnamic acid is a naturally occurring aromatic carboxylic acid that serves as a central scaffold for a large number of derivatives with diverse biological activities. These compounds are biosynthesized in plants via the shikimate pathway and are of considerable interest to the pharmaceutical and nutraceutical industries. Modifications to the phenyl ring and the acrylic acid side chain of the cinnamic acid structure have led to the development of numerous derivatives with enhanced or novel therapeutic properties.

Biological Activities of Cinnamic Acid Derivatives (General)

Research into various substituted cinnamic acids has revealed a multitude of potential therapeutic applications. Key areas of investigation include:

  • Antimicrobial Activity: Many cinnamic acid derivatives exhibit inhibitory effects against a broad spectrum of bacteria and fungi. The proposed mechanisms of action often involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial signaling pathways.

  • Anti-inflammatory Effects: Several cinnamic acid analogues have demonstrated potent anti-inflammatory properties, often attributed to their ability to modulate key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Anticancer Properties: A significant body of research has focused on the anticancer potential of cinnamic acid derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The underlying mechanisms are diverse and often involve the modulation of critical signaling pathways, including those related to cell cycle regulation and survival.

  • Antioxidant Capacity: The phenolic structure of many cinnamic acid derivatives endows them with significant antioxidant properties. They can act as free radical scavengers and can chelate metal ions, thereby protecting cells from oxidative damage.

Current Status of this compound Research

A comprehensive search of scientific databases and patent literature reveals a notable absence of studies focused on the biological activities of this compound. The available information is largely limited to its use as a chemical intermediate in the synthesis of other molecules.

Data Presentation:

Due to the lack of experimental data, a table of quantitative biological activities for this compound cannot be provided.

Experimental Protocols:

Detailed methodologies for biological assays of this compound are not available in the public domain.

Signaling Pathways and Visualizations:

As no specific biological activities or mechanisms of action have been elucidated for this compound, the creation of signaling pathway diagrams is not currently possible.

Future Directions and Opportunities

The absence of biological data for this compound represents a clear knowledge gap and a potential opportunity for novel research. Given the diverse activities of other substituted cinnamic acids, it is plausible that the 2,5-dimethyl substitution pattern could confer unique pharmacological properties.

Future research efforts could be directed towards:

  • Broad-spectrum biological screening: Evaluating this compound in a variety of in vitro assays to identify potential antimicrobial, anticancer, anti-inflammatory, or other activities.

  • Enzyme inhibition assays: Testing the compound's ability to inhibit key enzymes relevant to various disease states.

  • Cell-based assays: Investigating the effects of this compound on cellular processes such as proliferation, apoptosis, and signaling.

  • Structure-activity relationship (SAR) studies: Comparing the activity of this compound with other dimethyl-substituted and non-substituted cinnamic acids to understand the influence of the substitution pattern on its biological effects.

Conclusion

While the broader family of cinnamic acid derivatives holds significant promise for drug discovery and development, this compound remains an uncharacterized molecule from a biological perspective. This technical guide serves to highlight the current void in our understanding and to encourage the scientific community to undertake a systematic investigation of this compound's potential therapeutic value. The exploration of its biological activities could unveil novel pharmacological properties and contribute to the development of new therapeutic agents.

Preliminary Investigation of 2,5-Dimethylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their wide range of biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a preliminary investigation into 2,5-Dimethylcinnamic acid, a specific derivative of cinnamic acid. While research on this particular compound is limited, this document aims to provide a comprehensive overview of its known properties and to extrapolate potential areas of investigation based on the well-documented activities of the broader cinnamic acid family. This guide will cover the chemical properties, a proposed synthesis protocol, and potential biological activities and mechanisms of action, supported by data from related compounds.

Chemical Properties

This compound is an aromatic carboxylic acid. The presence of the two methyl groups on the phenyl ring is expected to influence its lipophilicity and steric interactions with biological targets, potentially leading to a unique pharmacological profile compared to other cinnamic acid derivatives.

PropertyValueSource
CAS Number 95883-10-6[3][4]
Molecular Formula C₁₁H₁₂O₂[3][4]
Molecular Weight 176.22 g/mol [3][4]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Synthesis of this compound

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation reaction. This involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine. The following is a proposed protocol for the synthesis of this compound based on established methods for similar compounds.[2][5]

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 2_5_Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde Reaction_Vessel Reaction Mixture 2_5_Dimethylbenzaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Catalyst Pyridine / Piperidine Catalyst->Reaction_Vessel Heating Heating Heating->Reaction_Vessel Intermediate Decarboxylation Reaction_Vessel->Intermediate Product Crude this compound Intermediate->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, combine 2,5-dimethylbenzaldehyde (1 equivalent) and malonic acid (2 equivalents).

  • Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80-90°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water and an excess of concentrated HCl to precipitate the product.

  • Stir the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol/water.

  • Dry the purified crystals under vacuum.

Biological Activity

CompoundBiological ActivityAssayResultSource
Cinnamic AcidAntimicrobialMIC vs. M. tuberculosis250–675 µM[6]
Butyl CinnamateAntifungalMIC vs. C. albicans626.62 µM[7]
4-isopropylbenzylcinnamideAntibacterialMIC vs. S. aureus458.15 µM[7]
Cinnamic AcidCytotoxicityIC₅₀ vs. MDA-MB-231 (breast cancer)Data not provided, but showed reduced cell viability[8]
Cinnamic Acid Derivative (TPY-835)CytotoxicityIC₅₀ vs. SBC-5 (lung cancer)~25 µM[9]

Potential Mechanism of Action and Signaling Pathways

The mechanisms of action for cinnamic acid derivatives are diverse and appear to be dependent on the specific chemical structure and the biological context. In cancer cells, cinnamic acid has been shown to induce apoptosis through the extrinsic pathway by increasing the expression of TNFα and its receptor TNFR1, leading to the activation of caspase-8 and caspase-3.[8] Other derivatives have been found to cause cell cycle arrest.[9]

Given the known activities of related compounds, it is plausible that this compound could modulate similar signaling pathways. A potential pathway to investigate would be the TNFα-mediated extrinsic apoptosis pathway.

Proposed Extrinsic Apoptosis Signaling Pathway

Apoptosis_Pathway Cinnamic_Acid_Derivative This compound (Hypothesized) TNFA TNFα Cinnamic_Acid_Derivative->TNFA induces expression TNFR1 TNFR1 TNFA->TNFR1 binds to TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD recruits Procaspase8 Pro-caspase-8 TRADD_FADD->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothesized TNFα-mediated extrinsic apoptosis pathway for this compound.

Experimental Protocol for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol describes a common method to assess the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a cinnamic acid derivative with currently limited characterization in the scientific literature. Based on the extensive research on related compounds, it holds potential for various biological activities, including antimicrobial and anticancer effects. This technical guide provides a foundational framework for initiating research on this compound, including a proposed synthesis method and standard protocols for biological evaluation. Further investigation is warranted to determine the specific quantitative biological activities of this compound and to elucidate its precise mechanisms of action and its effects on cellular signaling pathways. The information presented here serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel cinnamic acid derivatives.

References

Methodological & Application

Application Note: Synthesis of 2,5-Dimethylcinnamic Acid from 2,5-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,5-dimethylcinnamic acid from 2,5-dimethylbenzaldehyde. The primary method detailed is the Knoevenagel condensation, a reliable and widely used method for carbon-carbon double bond formation.[1] Alternative synthetic strategies, including the Perkin and Wittig reactions, are also briefly discussed. This document includes a comprehensive experimental protocol, a summary of required materials and their properties, and a description of the reaction mechanism. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a practical guide for the preparation of substituted cinnamic acid derivatives.

Introduction

Cinnamic acids and their derivatives are important intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[1][2] The presence of the α,β-unsaturated carboxylic acid moiety provides a versatile handle for further chemical transformations. The Knoevenagel condensation is a classic organic reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.

This application note details a robust protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The procedure is adapted from a well-established method for a closely related substrate, ensuring a high probability of success.

Reaction Scheme

The synthesis of this compound from 2,5-dimethylbenzaldehyde via Knoevenagel condensation with malonic acid is depicted below. The reaction is typically catalyzed by a base, such as piperidine in pyridine, and proceeds with the elimination of water and carbon dioxide.

Reaction_Scheme 2,5-Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde plus1 + 2,5-Dimethylbenzaldehyde->plus1 Malonic_Acid Malonic Acid reaction_arrow Malonic_Acid->reaction_arrow Base_Heat Base, Heat 2,5-Dimethylcinnamic_Acid This compound plus2 + 2,5-Dimethylcinnamic_Acid->plus2 H2O_CO2 H₂O + CO₂ plus1->Malonic_Acid reaction_arrow->Base_Heat reaction_arrow->2,5-Dimethylcinnamic_Acid plus2->H2O_CO2

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound.[3]

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2,5-DimethylbenzaldehydeC₉H₁₀O134.18101.34 g
Malonic AcidC₃H₄O₄104.06202.08 g
PyridineC₅H₅N79.10-4 mL
PiperidineC₅H₁₁N85.15-0.15 mL
Concentrated HClHCl36.46-As needed
WaterH₂O18.02-As needed

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Beaker (1 L)

  • Büchner funnel and filter flask

  • Drying oven

Procedure:

  • To a 100 mL round-bottom flask, add 2,5-dimethylbenzaldehyde (1.34 g, 10 mmol), malonic acid (2.08 g, 20 mmol), and pyridine (4 mL).

  • Stir the mixture to dissolve the solids. Gentle warming on a steam bath may be necessary to achieve a clear solution.

  • Add piperidine (0.15 mL) to the reaction mixture.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the reaction mixture to an internal temperature of 80-85 °C for 1 hour.

  • After 1 hour, increase the temperature to reflux (approximately 110-115 °C) and maintain for an additional 3 hours. Evolution of carbon dioxide should be observed.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 1 L beaker containing 400 mL of cold water.

  • Slowly and with stirring, acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (check with pH paper).

  • A precipitate of crude this compound will form.

  • Collect the crude product by suction filtration using a Büchner funnel.

  • Wash the solid product with several portions of cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

  • Dry the purified this compound in a drying oven at 60-70 °C to a constant weight.

Alternative Synthetic Routes

While the Knoevenagel condensation is a highly effective method, other classical reactions can also be employed for the synthesis of cinnamic acids.

1. Perkin Reaction:

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[4][5][6] For the synthesis of this compound, this would involve reacting 2,5-dimethylbenzaldehyde with acetic anhydride and sodium acetate at a high temperature.[4]

2. Wittig Reaction:

The Wittig reaction provides a versatile method for alkene synthesis by reacting an aldehyde or ketone with a phosphonium ylide.[7] To synthesize this compound, 2,5-dimethylbenzaldehyde can be reacted with a stabilized ylide derived from an α-haloacetate, followed by hydrolysis of the resulting ester.

Data Presentation

Physicochemical Properties of this compound:

PropertyValue
CAS Number95883-10-6[8]
Molecular FormulaC₁₁H₁₂O₂[8]
Molecular Weight176.22 g/mol [8]
AppearanceSolid
Melting Point148-150 °C (for the predominantly trans isomer of 2,5-dimethoxycinnamic acid, a related compound)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Knoevenagel condensation.

Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification and Analysis A Combine 2,5-dimethylbenzaldehyde, malonic acid, and pyridine in a flask B Add piperidine catalyst A->B C Heat to 80-85 °C for 1 hour B->C D Reflux at 110-115 °C for 3 hours C->D E Cool and pour into cold water D->E F Acidify with concentrated HCl E->F G Filter the crude product F->G H Wash with cold water G->H I Recrystallize from ethanol/water H->I J Dry the purified product I->J K Characterize the final product (e.g., NMR, IR, MS, M.P.) J->K

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 2,5-dimethylbenzaldehyde using the Knoevenagel condensation. The protocol is based on a well-established procedure for a similar substrate and is expected to provide good yields of the desired product. The inclusion of alternative synthetic routes and a clear experimental workflow makes this document a valuable resource for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols: Synthesis of 2,5-Dimethylcinnamic Acid via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-Dimethylcinnamic acid utilizing the Perkin reaction. This document outlines the reaction mechanism, conventional and alternative experimental procedures, and key data for successful synthesis.

Introduction

The Perkin reaction is a powerful method in organic synthesis for the preparation of α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1] Developed by William Henry Perkin in 1868, this reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[1] Cinnamic acid and its derivatives are valuable precursors in the pharmaceutical industry for the synthesis of various therapeutic agents. This protocol focuses on the synthesis of this compound, a substituted cinnamic acid derivative, from 2,5-dimethylbenzaldehyde and acetic anhydride.

Reaction Mechanism

The Perkin reaction proceeds through a multi-step mechanism initiated by the formation of a carbanion from the acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[2] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent steps involve an aldol-type condensation, dehydration, and finally hydrolysis to yield the α,β-unsaturated carboxylic acid.

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_5_Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde Aldol_Adduct Aldol-type Adduct 2_5_Dimethylbenzaldehyde->Aldol_Adduct Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Carbanion Carbanion (Enolate of Acetic Anhydride) Acetic_Anhydride->Carbanion Base Base (e.g., Sodium Acetate) Carbanion->Aldol_Adduct Dehydrated_Intermediate Dehydrated Intermediate Aldol_Adduct->Dehydrated_Intermediate Dehydration 2_5_Dimethylcinnamic_Acid This compound Dehydrated_Intermediate->2_5_Dimethylcinnamic_Acid Hydrolysis

Caption: General mechanism of the Perkin reaction for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound via the Perkin reaction are presented: a conventional heating method and a microwave-assisted method. The presence of electron-donating methyl groups on the benzaldehyde ring may decrease the reaction yield compared to unsubstituted benzaldehyde.[3]

Method 1: Conventional Heating

This traditional approach involves heating the reactants for several hours.

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Deionized water

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2,5-dimethylbenzaldehyde, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is 1:1.5:1 of aldehyde to anhydride to acetate.

  • Heating: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C with continuous stirring for 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing cold water.

    • Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the solution is alkaline (check with pH paper). This step hydrolyzes any remaining acetic anhydride and converts the cinnamic acid to its soluble sodium salt.

    • Remove any unreacted 2,5-dimethylbenzaldehyde by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

  • Isolation:

    • Cool the aqueous solution and acidify it by the dropwise addition of concentrated hydrochloric acid with stirring until the precipitation of this compound is complete.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water, to obtain the purified product.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time.[4]

Materials and Equipment:

  • Same as Method 1, with the addition of a microwave reactor.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2,5-dimethylbenzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous sodium acetate (e.g., 0.03 mol).[4]

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 320 W) for a short duration, typically around 5 minutes.[4] The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Follow the same work-up and purification steps as described in Method 1.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine 2,5-Dimethylbenzaldehyde, Acetic Anhydride, and Sodium Acetate Heating Heat (Conventional or Microwave) Reactants->Heating Quenching Pour into Water Heating->Quenching Neutralization Neutralize with Na2CO3 Solution Quenching->Neutralization Removal_Aldehyde Remove Unreacted Aldehyde Neutralization->Removal_Aldehyde Precipitation Acidify with HCl Removal_Aldehyde->Precipitation Filtration Collect Crude Product via Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry Purified Product Recrystallization->Drying

Caption: A generalized workflow for the synthesis and purification of this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Perkin reaction in the synthesis of substituted cinnamic acids. Note that the yield for this compound is an estimate based on data for other methyl-substituted benzaldehydes and may require optimization.

Table 1: Reaction Conditions for Perkin Synthesis of Substituted Cinnamic Acids

ParameterConventional HeatingMicrowave-Assisted
Starting Aldehyde Substituted BenzaldehydeSubstituted Benzaldehyde
Reagents Acetic Anhydride, Sodium AcetateAcetic Anhydride, Sodium Acetate
Temperature 180°C[5]N/A (Power dependent)
Reaction Time 4 - 8 hours[5]~5 minutes[4]
Catalyst Anhydrous Sodium AcetateAnhydrous Sodium Acetate

Table 2: Reported Yields for Perkin Synthesis of Various Substituted Cinnamic Acids

Substituent on BenzaldehydeReported Yield (%)
H (Unsubstituted)70-75
4-Methyl33
2-Chloro71
4-Chloro52
2-Methoxy55
4-Methoxy30
2-Nitro75
4-Nitro82
2,5-Dimethyl Estimated 30-40 *

*Yield is an estimate and may vary based on optimized reaction conditions.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Concentrated hydrochloric acid is highly corrosive.

  • Use caution when heating the reaction mixture to high temperatures.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylcinnamic acid (C₁₁H₁₂O₂, Molecular Weight: 176.22 g/mol ) is a derivative of cinnamic acid with potential applications in medicinal chemistry and materials science.[1] A thorough structural characterization is essential for its identification, purity assessment, and further development. This document provides a comprehensive guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted spectral data, and graphical workflows are presented to facilitate its characterization.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad s1H-COOH
~7.8d1HH-α
~7.4s1HH-6
~7.1d1HH-4
~7.0d1HH-3
~6.4d1HH-β
~2.4s3HAr-CH₃ (pos. 5)
~2.3s3HAr-CH₃ (pos. 2)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172C=O
~145C-α
~136C-2
~135C-5
~132C-1
~130C-4
~129C-6
~128C-3
~118C-β
~21Ar-CH₃ (pos. 5)
~19Ar-CH₃ (pos. 2)

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3050Medium=C-H stretch (Aromatic & Alkene)
~2950Medium-C-H stretch (Methyl)
~1685StrongC=O stretch (α,β-unsaturated Carboxylic Acid)
~1630MediumC=C stretch (Alkene)
~1600, ~1450Medium-WeakC=C stretch (Aromatic)
~1420MediumO-H bend (Carboxylic Acid)
~1250StrongC-O stretch (Carboxylic Acid)
~980Strong=C-H bend (trans-Alkene, out-of-plane)
~820StrongC-H bend (Aromatic, out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
176High[M]⁺ (Molecular Ion)
161Medium[M - CH₃]⁺
158Low[M - H₂O]⁺
131High[M - COOH]⁺
115Medium[C₉H₇]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of this compound and transfer it into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Place the NMR tube into the spinner turbine and adjust the depth.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H spectrum using standard acquisition parameters.

  • Acquire the ¹³C spectrum using standard acquisition parameters with proton decoupling.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire_h1 Acquire 1H Spectrum insert->acquire_h1 acquire_c13 Acquire 13C Spectrum insert->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process reference Reference to Solvent Peak process->reference analyze Spectral Analysis reference->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

This protocol describes the preparation of a potassium bromide (KBr) pellet for the IR analysis of solid this compound.[2][3][4]

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

Procedure:

  • Gently grind 100-200 mg of dry FTIR-grade KBr in an agate mortar to a fine powder.

  • Add 1-2 mg of this compound to the KBr powder in the mortar.

  • Mix the sample and KBr thoroughly by grinding the mixture for a few minutes until a homogenous fine powder is obtained.

  • Transfer a small amount of the mixture into the pellet die.

  • Assemble the die and place it in the hydraulic press.

  • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_pellet Pellet Formation cluster_acq Spectral Acquisition grind_kbr Grind KBr (100-200 mg) add_sample Add Sample (1-2 mg) grind_kbr->add_sample mix Grind and Mix Thoroughly add_sample->mix load_die Load Mixture into Die mix->load_die press Apply Pressure (7-10 tons) load_die->press eject Eject Transparent Pellet press->eject place_holder Place Pellet in Holder eject->place_holder acquire_bg Acquire Background Spectrum place_holder->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample analyze Analyze Spectrum acquire_sample->analyze

FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

This protocol is for the analysis of this compound using Electron Ionization (EI) Mass Spectrometry.[5][6]

Materials:

  • This compound

  • Volatile organic solvent (e.g., methanol or dichloromethane)

  • Sample vial

  • Micropipette

Procedure:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection if coupled with a gas chromatograph.

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion.

  • A mass spectrum is generated, plotting ion abundance versus m/z.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_interp Interpretation dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample to MS dissolve->introduce ionize Ionization (EI, 70 eV) introduce->ionize separate Mass Separation (m/z) ionize->separate detect Ion Detection separate->detect generate Generate Mass Spectrum detect->generate analyze Analyze Molecular Ion and Fragmentation generate->analyze

Mass Spectrometry Experimental Workflow

References

Application Notes and Protocols for the Analytical Identification of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 2,5-Dimethylcinnamic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be readily implemented in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis

HPLC is a robust technique for the quantification of this compound in various matrices, including raw materials and pharmaceutical formulations. A reverse-phase method is described below, which offers excellent resolution and sensitivity.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the HPLC method.

ParameterResultAcceptance Criteria
Linearity (R²)> 0.999≥ 0.995
Range1 - 100 µg/mL-
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantification (LOQ)0.3 µg/mL-
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)< 2.0%≤ 2.0%
Experimental Protocol: HPLC-DAD

Objective: To quantify this compound using a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (AR grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% formic acid in water (v/v). The typical starting gradient is 60:40 (Acetonitrile:0.1% Formic Acid).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 275 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[1][2] This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3][4] The HPLC method should be able to resolve the this compound peak from any degradation product peaks.

HPLC Workflow Diagram```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G DAD Detection at 275 nm F->G H Generate Calibration Curve G->H I Quantify Analyte H->I J Report Results I->J

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the specific carbon atoms. [5] Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

  • ~2.3 ppm (s, 3H): Methyl protons at position 2 or 5.

  • ~2.4 ppm (s, 3H): Methyl protons at position 5 or 2.

  • ~6.4 ppm (d, 1H): Vinylic proton alpha to the carbonyl group.

  • ~7.1-7.4 ppm (m, 3H): Aromatic protons.

  • ~7.8 ppm (d, 1H): Vinylic proton beta to the carbonyl group.

  • ~12.0 ppm (br s, 1H): Carboxylic acid proton.

Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):

  • ~20-22 ppm: Methyl carbons.

  • ~118 ppm: Vinylic carbon alpha to the carbonyl group.

  • ~128-135 ppm: Aromatic carbons.

  • ~145 ppm: Vinylic carbon beta to the carbonyl group.

  • ~172 ppm: Carboxylic acid carbon.

NMR Analysis Logical Flow

NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum B->D E Fourier Transform, Phase & Baseline Correction C->E D->E F Analyze Chemical Shifts, Multiplicities, & Integration E->F G Assign Signals to Protons & Carbons F->G H Confirm Molecular Structure G->H

Caption: Logical flow for NMR-based structural elucidation.

References

Application Notes and Protocols for Cinnamic Acid Derivatives in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications of 2,5-Dimethylcinnamic acid in proteomics research. The following application notes and protocols are presented as a representative example of how a hypothetical, structurally related Cinnamic Acid Derivative Probe (CADP) could be employed in chemical proteomics for target identification and mechanism of action studies, based on established methodologies for other small molecules.

Application Note: Target Identification of a Hypothetical Cinnamic Acid Derivative Probe (CADP) using Chemical Proteomics

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for drug development and requires the identification of their protein targets. Chemical proteomics has emerged as a powerful strategy to comprehensively identify the protein targets of bioactive small molecules in an unbiased manner.[3][4] This note describes a hypothetical application of a Cinnamic Acid Derivative Probe (CADP) for identifying its protein binding partners in a cellular context.

Principle of the Method

The core of this approach involves the design and synthesis of a chemical probe based on the structure of a bioactive cinnamic acid derivative. This probe is typically trifunctional, incorporating:

  • The parent cinnamic acid derivative scaffold for target recognition.

  • A reactive group (e.g., a photo-activatable group) for covalent cross-linking to the target protein upon UV irradiation.[3][5]

  • A bio-orthogonal handle (e.g., an alkyne or azide) for subsequent conjugation to a reporter tag, such as biotin, via click chemistry.[3][6]

Once the probe is introduced into living cells or cell lysates, it binds to its target proteins. UV irradiation then permanently cross-links the probe to its targets. The bio-orthogonal handle is then used to attach a biotin tag, allowing for the enrichment of probe-protein complexes using streptavidin-coated beads. Finally, the enriched proteins are identified and quantified using mass spectrometry-based proteomics.[3][7]

Applications in Research and Drug Development

  • Target Identification and Validation: Elucidate the direct binding partners of a bioactive cinnamic acid derivative to understand its mechanism of action.[3]

  • Drug Discovery: Identify novel therapeutic targets for drug development.[8][9]

  • Off-Target Profiling: Characterize the full spectrum of protein interactions to assess potential side effects of a drug candidate.

  • Pathway Analysis: Map the cellular pathways modulated by the compound based on its identified targets.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Alkyne-Tagged Cinnamic Acid Derivative Photoaffinity Probe (CADP-alkyne)

This protocol is a conceptual outline for the synthesis of a photoaffinity probe. The actual synthetic route would need to be developed by a synthetic chemist.

  • Starting Material: this compound or another bioactive cinnamic acid derivative.

  • Modification Strategy:

    • Introduce a photo-activatable group (e.g., a diazirine or benzophenone) onto the cinnamic acid scaffold. The position of this modification should be carefully chosen to minimize disruption of the compound's biological activity, guided by structure-activity relationship (SAR) studies.[6]

    • Incorporate a linker arm terminating in an alkyne group. This linker provides spatial separation between the parent molecule and the bio-orthogonal handle.

Protocol 2: Target Identification of CADP-alkyne in Cultured Cells using Chemical Proteomics

This protocol outlines a typical workflow for identifying the protein targets of a chemical probe.

1. Cell Culture and Probe Treatment: 1.1. Culture human cancer cells (e.g., HeLa or HCT116) to 70-80% confluency. 1.2. Treat the cells with the CADP-alkyne probe at a predetermined optimal concentration (e.g., 1-10 µM) or with DMSO as a negative control. 1.3. Incubate the cells for a sufficient period to allow the probe to engage with its cellular targets (e.g., 1-4 hours).

2. Photo-Cross-linking: 2.1. Place the cell culture plates on ice. 2.2. Irradiate the cells with UV light (e.g., 365 nm) for a specified duration (e.g., 15-30 minutes) to induce covalent cross-linking of the probe to its target proteins.[3]

3. Cell Lysis and Protein Extraction: 3.1. Wash the cells with ice-cold PBS. 3.2. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. 3.3. Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

4. Click Chemistry for Biotin Conjugation: 4.1. To the cell lysate, add the click chemistry reaction components: azide-biotin, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). 4.2. Incubate the reaction mixture at room temperature for 1-2 hours to conjugate biotin to the alkyne-tagged probe-protein complexes.[3]

5. Enrichment of Biotinylated Proteins: 5.1. Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes. 5.2. Wash the beads extensively with lysis buffer and then with high-stringency buffers to remove non-specifically bound proteins.

6. On-Bead Protein Digestion: 6.1. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). 6.2. Reduce the proteins with DTT and alkylate with iodoacetamide. 6.3. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

7. Mass Spectrometry Analysis: 7.1. Collect the supernatant containing the digested peptides. 7.2. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

8. Data Analysis: 8.1. Search the MS/MS data against a protein database to identify the proteins. 8.2. Use quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) to determine the relative abundance of proteins enriched in the CADP-alkyne treated sample compared to the DMSO control.[3][11] Proteins that are significantly enriched are considered candidate targets.

Data Presentation

Table 1: Hypothetical Quantitative Proteomics Data for CADP-alkyne Target Identification

Protein IDGene NameFold Enrichment (CADP/DMSO)p-valueFunction
P01112HRAS15.20.001Signal transduction
P04637TP5312.80.003Cell cycle control
Q04206MAPK110.50.005Kinase signaling
P62258HSP90AB18.90.008Chaperone
P10275MDM27.60.012E3 ubiquitin ligase

Visualizations

G cluster_workflow Chemical Proteomics Workflow for CADP Target ID probe 1. Treat Cells with CADP-alkyne Probe uv 2. UV Cross-linking probe->uv lysis 3. Cell Lysis uv->lysis click 4. Click Chemistry: Biotin Tagging lysis->click enrich 5. Streptavidin Enrichment click->enrich digest 6. On-Bead Digestion enrich->digest lcms 7. LC-MS/MS Analysis digest->lcms data 8. Data Analysis & Target Identification lcms->data

Caption: A generalized workflow for identifying protein targets of a Cinnamic Acid Derivative Probe (CADP) using chemical proteomics.

G cluster_pathway Hypothetical Signaling Pathway Modulated by CADP CADP Cinnamic Acid Derivative Probe (CADP) TargetX Target Protein X (e.g., a Kinase) CADP->TargetX Inhibition Downstream1 Downstream Effector 1 TargetX->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 TargetX->Downstream2 Activation Response Cellular Response (e.g., Apoptosis) Downstream1->Response Downstream2->Response

Caption: A hypothetical signaling pathway illustrating how a Cinnamic Acid Derivative Probe (CADP) might exert its biological effects by inhibiting a target protein.

References

The Potential of 2,5-Dimethylcinnamic Acid as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dimethylcinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. While research specifically detailing the use of this compound as a chemical intermediate is limited, its structural similarity to other well-studied cinnamic acid derivatives suggests its significant potential as a building block in the synthesis of novel bioactive molecules. Cinnamic acid and its analogues are known to be key intermediates in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways.[1] This class of compounds has garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The presence of the dimethyl substitution on the phenyl ring of this compound can influence its lipophilicity and metabolic stability, potentially leading to derivatives with enhanced therapeutic profiles.

This document provides detailed application notes and generalized protocols for the potential use of this compound as a chemical intermediate in the development of new therapeutic agents.

Application Note I: Synthesis of Bioactive Esters and Amides

This compound can serve as a versatile starting material for the synthesis of a variety of ester and amide derivatives. The carboxylic acid moiety can be readily functionalized to introduce diverse chemical entities, allowing for the exploration of structure-activity relationships (SAR). The synthesis of such derivatives is a common strategy to enhance the biological efficacy of parent compounds.[2]

Potential Applications of this compound Derivatives:

Derivative ClassPotential Biological ActivityRationale based on Cinnamic Acid Analogs
Esters Antioxidant, Antimicrobial, AnticancerCinnamic acid esters have shown significant antioxidant and antimicrobial properties.[1][5]
Amides Anti-inflammatory, Neuroprotective, AnticancerAmide derivatives of cinnamic acid have been investigated for their potent anti-inflammatory and anticancer activities.[2]
Hydrazides Antitubercular, AntimicrobialCinnamic acid hydrazides have been synthesized and evaluated for their promising antitubercular activity.

Experimental Protocols

The following are generalized protocols for the synthesis of ester and amide derivatives of this compound, adapted from established methods for other cinnamic acid derivatives.

Protocol 1: Synthesis of a this compound Ester via Fischer Esterification

This protocol describes the synthesis of an ethyl ester of this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a this compound Amide via Acyl Chloride Formation

This protocol outlines the synthesis of an amide derivative of this compound.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • An appropriate primary or secondary amine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Reflux the mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound acyl_chloride Acyl Chloride Formation (SOCl₂) start->acyl_chloride amidation Amidation (Amine, Et₃N) acyl_chloride->amidation purification Purification (Chromatography) amidation->purification derivative This compound Derivative purification->derivative in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) derivative->in_vitro derivative->in_vitro in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo data Data Analysis & SAR in_vivo->data

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathway Modulation

Given that various cinnamic acid derivatives have been shown to modulate key signaling pathways involved in cancer, a hypothetical derivative of this compound could potentially exert its anticancer effects through similar mechanisms. For instance, the PI3K/Akt/mTOR and MAPK/ERK pathways are common targets.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., NF-κB, AP-1) mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription derivative Hypothetical 2,5-Dimethylcinnamic Acid Derivative derivative->pi3k Inhibition derivative->erk Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression cell_outcome ↓ Proliferation ↑ Apoptosis gene_expression->cell_outcome

Caption: A potential mechanism of action for a hypothetical bioactive this compound derivative, involving the inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

References

Application Notes and Protocols for the Esterification of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 2,5-dimethylcinnamic acid is a crucial chemical transformation for the synthesis of a diverse range of compounds with potential applications in pharmacology and materials science. Cinnamic acid and its derivatives are known to exhibit a wide array of biological activities, and their ester forms are often synthesized to enhance properties such as bioavailability, stability, and cell permeability. These esters are valuable intermediates in the development of novel therapeutic agents and functional materials.

This document provides a detailed protocol for the esterification of this compound, focusing on the widely used Fischer-Speier esterification method. This acid-catalyzed reaction offers a straightforward and efficient route to synthesize various esters. The following sections include a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the experimental workflow.

Data Presentation: Esterification of Cinnamic Acid Derivatives

The following table summarizes typical reaction conditions and yields for the esterification of cinnamic acid and its derivatives using various catalytic methods, providing a comparative overview for researchers.

Carboxylic AcidAlcoholCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
trans-Cinnamic acidMethanolSulfuric AcidMethanol24RefluxNot specified[1]
trans-Cinnamic acidMentholSulfuric AcidDiethyl ether56085-92[2]
trans-Cinnamic acidn-ButanolPreyssler Heteropolyacidn-ButanolNot specified90-120Not specified[3]
Cinnamic acidsPhenolsHeteropolyacidToluene2Reflux84-95[4]
Benzoic acidMethanolPOCl₃Methanol2Room TempQuantitative

Experimental Protocol: Fischer-Speier Esterification of this compound with Ethanol

This protocol details the synthesis of ethyl 2,5-dimethylcinnamate. The Fischer-Speier esterification is an equilibrium-controlled reaction.[5] To achieve a high yield of the ester, it is common to use a large excess of the alcohol, which also serves as the solvent, or to remove the water formed during the reaction.[6][7]

Materials:

  • This compound

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous ethanol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 drops per gram of carboxylic acid) dropwise.[7] The addition of the acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[7] Allow the reaction to proceed under reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.[7]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the remaining acid), and finally with brine.[7]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 2,5-dimethylcinnamate. Further purification can be achieved by column chromatography if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Fischer-Speier esterification protocol described above.

Esterification_Workflow start Start reactants 1. Combine this compound and excess Ethanol start->reactants catalyst 2. Add catalytic H₂SO₄ reactants->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux cool 4. Cool to Room Temperature reflux->cool evap 5. Remove excess Ethanol (Rotary Evaporator) cool->evap extract 6. Dissolve in Ethyl Acetate & Wash with H₂O, NaHCO₃, Brine evap->extract dry 7. Dry organic layer (Na₂SO₄) extract->dry purify 8. Filter and Concentrate (Rotary Evaporator) dry->purify end End Product: Ethyl 2,5-Dimethylcinnamate purify->end

References

Application Notes and Protocols for the Development of 2,5-Dimethylcinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural backbone of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, offers multiple points for chemical modification to generate novel derivatives with enhanced potency and selectivity.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel derivatives of 2,5-Dimethylcinnamic acid, a promising starting scaffold for the development of new therapeutic agents.

I. Synthesis of this compound Derivatives

The primary strategies for derivatizing this compound involve modification of the carboxylic acid group to form esters and amides. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby influencing its biological activity.

Experimental Protocol: Synthesis of this compound Amides

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Desired amine (e.g., substituted anilines, alkylamines)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) or EDC (1.2 equivalents) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Protocol: Synthesis of this compound Esters

This protocol describes a general method for the esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., substituted phenols, alkyl alcohols)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Follow steps 1-3 from the amide synthesis protocol, substituting the amine with the desired alcohol (1.1 equivalents).

  • Slowly add a solution of DCC (1.2 equivalents) or EDC (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove DCU if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.

  • Characterize the purified ester using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

II. In Vitro Biological Evaluation

Once synthesized, the novel this compound derivatives should be screened for their biological activities using a panel of in vitro assays.

A. Antioxidant Activity

The antioxidant potential of the synthesized compounds can be assessed using various established methods.

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5][6]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions or positive control to the respective wells.

  • For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration. A lower IC50 value indicates higher antioxidant activity.[4]

B. Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be evaluated by assessing their ability to inhibit key inflammatory enzymes or pathways.

This protocol determines the inhibitory effect of the compounds on the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.[7][8]

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds (this compound derivatives)

  • Quercetin or other known LOX inhibitor (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of soybean LOX in borate buffer.

  • Prepare a solution of linoleic acid in ethanol and then dilute with borate buffer.

  • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent.

  • In a cuvette, mix the LOX solution and the test compound or positive control.

  • Incubate the mixture at room temperature for a few minutes.

  • Initiate the reaction by adding the linoleic acid solution.

  • Monitor the increase in absorbance at 234 nm for a set period, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of LOX inhibition using the formula: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100 where Rate_sample is the rate of reaction in the presence of the test compound, and Rate_control is the rate of reaction without the inhibitor.

  • Determine the IC50 value for each compound.

C. Anticancer Activity

The cytotoxic effects of the synthesized derivatives against various cancer cell lines can be determined using the MTT assay.

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[6]

Materials:

  • Cancer cell lines (e.g., A-549 - lung cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer

  • Test compounds (this compound derivatives)

  • Doxorubicin or other standard anticancer drug (positive control)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing the different concentrations of the test compounds or the positive control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the test compound, and A_control is the absorbance of the untreated cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison of the synthesized this compound derivatives.

Table 1: Antioxidant Activity of this compound Derivatives (Example)

Compound IDDerivative TypeDPPH Scavenging IC50 (µM)
DMCA-01Amide (Aniline)Data to be filled
DMCA-02Amide (Benzylamine)Data to be filled
DMCA-03Ester (Phenol)Data to be filled
DMCA-04Ester (Methanol)Data to be filled
Ascorbic Acid(Positive Control)Reference Value

Table 2: Anti-inflammatory Activity of this compound Derivatives (Example)

Compound IDLOX Inhibition IC50 (µM)
DMCA-01Data to be filled
DMCA-02Data to be filled
DMCA-03Data to be filled
DMCA-04Data to be filled
QuercetinReference Value

Table 3: Anticancer Activity of this compound Derivatives (Example)

Compound IDCell LineIC50 (µM)
DMCA-01A-549Data to be filled
DMCA-01MCF-7Data to be filled
DMCA-02A-549Data to be filled
DMCA-02MCF-7Data to be filled
DoxorubicinA-549Reference Value
DoxorubicinMCF-7Reference Value

IV. Visualizations

Diagrams illustrating key concepts and workflows can aid in understanding the development process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound synthesis Derivatization (Amidation/Esterification) start->synthesis purification Column Chromatography synthesis->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., LOX Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (e.g., MTT) characterization->anticancer sar Structure-Activity Relationship (SAR) Analysis antioxidant->sar anti_inflammatory->sar anticancer->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: Workflow for developing this compound derivatives.

antioxidant_mechanism ros Reactive Oxygen Species (ROS) stable_ros Stable, Non-reactive Species ros->stable_ros Electron Donation derivative 2,5-Dimethylcinnamic Acid Derivative stable_derivative Stabilized Derivative Radical derivative->stable_derivative Forms Stable Radical

Caption: Direct radical scavenging mechanism of antioxidant action.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid lox Lipoxygenase (LOX) arachidonic_acid->lox leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation leukotrienes->inflammation derivative 2,5-Dimethylcinnamic Acid Derivative derivative->lox Inhibition

Caption: Inhibition of the lipoxygenase pathway by derivatives.

References

Application Notes and Protocols for the Experimental Use of 2,5-Dimethylcinnamic Acid Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the use of 2,5-Dimethylcinnamic acid in cell culture. The following application notes and protocols are based on published research on structurally related analogs, primarily 2,5-dimethoxycinnamic acid derivatives. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.

Application Notes

Background: Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities, including anticancer properties.[1] While data on this compound is limited, its structural analogs, such as methoxylated derivatives, have demonstrated potential as antiproliferative, pro-apoptotic, and anti-metastatic agents in various cancer cell lines.[2] These compounds often exert their effects by modulating key cellular signaling pathways involved in cell cycle regulation and apoptosis.[2][3]

Mechanism of Action (Based on Analogs): Derivatives of 2,5-dimethoxycinnamic acid have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, the ester derivative (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (referred to as 4m) has been identified as a lead antitumor compound.[2] This compound was found to inhibit the proliferation of A549 non-small-cell lung cancer cells by promoting the downregulation of cyclin B and causing cell cycle arrest at the G2/M phase.[2] Furthermore, the antitumor activity of this analog is associated with its ability to modulate the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway, leading to a reduction in phosphorylated-ERK expression.[2] Other related compounds, such as 2',5'-dimethoxychalcones, have also been reported to induce G2/M arrest-mediated apoptosis.[4]

Applications in Cell Culture:

  • Anticancer Research: Investigation of cytotoxic and antiproliferative effects against various cancer cell lines.

  • Cell Signaling Studies: Elucidation of the molecular mechanisms and signaling pathways affected by these compounds, such as the MAPK/ERK pathway.

  • Drug Discovery: Use as a lead compound for the development of novel anticancer therapeutics.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of various cinnamic acid derivatives on different cancer cell lines, as reported in the literature.

CompoundCell LineAssay TypeIC50 ValueReference
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)A549 (non-small-cell lung cancer)MTTNot specified[2]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)SK-MEL-147 (melanoma)MTTNot specified[2]
2',5'-dimethoxychalcone derivative 8MCF-7 (breast cancer)MTTLow micromolar activity[4]
Cinnamic acidHT-144 (melanoma)MTT2.4 mM[5]
Cinnamic acidCaco-2 (colorectal cancer)MTT4.0 - 5.0 mM[5]
Demethoxycurcumin (curcumin analog)FaDu (head and neck cancer)MTT37.78 ± 2 µM[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used for various cinnamic acid derivatives to assess their effect on cell viability.[5][7]

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound analog (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in the culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 15 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methods used to study the effects of cinnamic acid derivatives on the cell cycle.[5][7]

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 hours.

    • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at 4°C for at least 30 minutes.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 20-30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis induced by compounds like cinnamic acid derivatives.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for the desired time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) treatment Treat Cells with Compound at Various Concentrations cell_culture->treatment compound_prep Prepare 2,5-Dimethylcinnamic Acid Analog Solutions compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis cell_cycle->pathway_analysis western_blot->pathway_analysis

Caption: Experimental workflow for evaluating the anticancer effects of this compound analogs.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk Phosphorylation p_erk p-ERK transcription_factors Transcription Factors p_erk->transcription_factors Translocation gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression compound 2,5-Dimethoxycinnamic Acid Analog (4m) compound->p_erk Inhibition

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by a 2,5-dimethoxycinnamic acid analog.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of 2,5-Dimethylcinnamic acid, focusing on improving yield and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1]

  • Perkin Reaction: This method involves the condensation of 2,5-dimethylbenzaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous sodium acetate or potassium acetate.[2][3]

  • Knoevenagel Condensation: This reaction uses 2,5-dimethylbenzaldehyde and an active methylene compound like malonic acid, catalyzed by a weak base such as pyridine and piperidine.[4][5]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction involves reacting a 2,5-dimethyl-substituted aryl halide with acrylic acid in the presence of a palladium catalyst and a base.[1][6]

Q2: What is the primary starting material for the synthesis of this compound?

A2: The primary starting material for both the Perkin and Knoevenagel reactions is 2,5-dimethylbenzaldehyde. For the Heck reaction, a suitable starting material would be a 2,5-dimethyl-substituted aryl halide, such as 1-iodo-2,5-dimethylbenzene or 1-bromo-2,5-dimethylbenzene.

Q3: How do the methyl groups on the aromatic ring affect the synthesis?

A3: The two methyl groups at the 2 and 5 positions of the benzene ring are electron-donating. This can influence the reactivity of the aldehyde group and the stability of reaction intermediates. While these groups may slightly alter the reaction kinetics compared to unsubstituted benzaldehyde, the general principles of the Perkin, Knoevenagel, and Heck reactions remain applicable.

Q4: How can I purify the final this compound product?

A4: Recrystallization is the most common method for purifying crude this compound.[7] A common procedure involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., ethanol/water), followed by cooling to induce crystallization. Washing the crystals with cold solvent can help remove residual impurities.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Solution
Low product yield in Perkin Reaction Moisture in reagents: Water can hydrolyze acetic anhydride, reducing its effectiveness.Ensure all glassware is thoroughly dried and use anhydrous sodium acetate.[8]
Insufficient reaction temperature or time: The Perkin reaction often requires high temperatures (around 180°C) and several hours to reach completion.[7]Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and ensure the temperature is maintained.
Impure 2,5-dimethylbenzaldehyde: The aldehyde can oxidize to 2,5-dimethylbenzoic acid, which will not participate in the reaction.Use freshly distilled or purified 2,5-dimethylbenzaldehyde.
Low product yield in Knoevenagel Condensation Suboptimal catalyst amount: Too little catalyst can lead to an incomplete reaction.Incrementally increase the amount of base (e.g., piperidine) and monitor the effect on the yield.
Reversible reaction: The formation of water as a byproduct can inhibit the reaction.If applicable to your setup, consider using a Dean-Stark apparatus to remove water as it is formed.
Incorrect reactant ratio: An inappropriate ratio of 2,5-dimethylbenzaldehyde to malonic acid can limit the yield.A slight excess of malonic acid is often used. Experiment with different molar ratios to find the optimum.[9]
Low product yield in Heck Reaction Catalyst deactivation: The palladium catalyst can become deactivated during the reaction.Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Consider using a fresh batch of catalyst or adding stabilizing ligands.
Suboptimal base: The choice and amount of base are crucial for regenerating the active catalyst.Screen different bases (e.g., triethylamine, potassium carbonate) and optimize their concentration.
Side Product Formation
Symptom Potential Cause Recommended Solution
Formation of a dark, tar-like substance in Perkin Reaction High reaction temperature or prolonged reaction time: These conditions can lead to polymerization or decomposition of starting materials and products.[7]Adhere to the recommended reaction temperature and monitor the reaction by TLC to avoid unnecessarily long heating times.
High concentration of reactants: This can lead to localized overheating.Ensure adequate stirring and consider using a high-boiling solvent to aid in heat distribution.[7]
Presence of multiple products in Knoevenagel Condensation Self-condensation of the aldehyde: Although less common with aromatic aldehydes, it can occur under certain conditions.Use milder reaction conditions (lower temperature, less catalyst) to favor the desired reaction pathway.
Formation of homocoupling byproducts in Heck Reaction Reaction conditions favoring self-coupling of the aryl halide. Optimize the catalyst system and reaction temperature. Some ligand combinations can suppress this side reaction.

Quantitative Data Summary

AldehydeCatalyst SystemSolventReaction TimeYield (%)
BenzaldehydePyridine/PiperidinePyridine90 min90
Substituted BenzaldehydesTriethylamine/PiperidineToluene2-3 hoursGood yields
Aromatic AldehydesDABCO-ShortExcellent
Aromatic AldehydesTBAB/K2CO3Water (Microwave)ShortExcellent

Data compiled from multiple sources illustrating general trends.[9][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

Materials:

  • 2,5-dimethylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 1.0 equivalent of 2,5-dimethylbenzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of anhydrous sodium acetate.[13]

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath to 180°C for 3-5 hours.[13]

  • Work-up: Allow the mixture to cool slightly and pour it into a beaker of cold water while stirring.

  • Neutralization: Add a sodium hydroxide solution to the mixture until it is basic, converting the this compound to its soluble sodium salt.

  • Extraction: Extract the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted 2,5-dimethylbenzaldehyde.

  • Precipitation: Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the solid product by vacuum filtration and recrystallize from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 2,5-dimethylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.1 equivalents of malonic acid in pyridine. Add 1.0 equivalent of 2,5-dimethylbenzaldehyde and a catalytic amount of piperidine.[5]

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.[10]

  • Work-up: After cooling, pour the reaction mixture into an excess of cold water.

  • Precipitation: Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

Visualizations

Perkin_Reaction_Workflow Perkin Reaction Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_5_dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde heating Heat to 180°C (3-5 hours) 2_5_dimethylbenzaldehyde->heating acetic_anhydride Acetic Anhydride acetic_anhydride->heating sodium_acetate Anhydrous Sodium Acetate sodium_acetate->heating hydrolysis Hydrolysis with Water heating->hydrolysis neutralization Neutralization with NaOH hydrolysis->neutralization extraction Extraction of Unreacted Aldehyde neutralization->extraction precipitation Precipitation with HCl extraction->precipitation recrystallization Recrystallization precipitation->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Knoevenagel_Condensation_Workflow Knoevenagel Condensation Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_5_dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde reflux Reflux (2-4 hours) 2_5_dimethylbenzaldehyde->reflux malonic_acid Malonic Acid malonic_acid->reflux pyridine Pyridine (Solvent/Base) pyridine->reflux piperidine Piperidine (Catalyst) piperidine->reflux quenching Quench with Water reflux->quenching precipitation Precipitation with HCl quenching->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product Heck_Reaction_Mechanism Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L2X OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord + Alkene MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim + Base Product This compound BetaElim->Product RedElim->Pd0 HBaseX [H-Base]+X- RedElim->HBaseX Alkene Acrylic Acid Alkene->Coord ArX 2,5-Dimethylaryl Halide ArX->OxAdd Base Base Base->RedElim

References

Technical Support Center: Perkin Reaction for Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Perkin reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of substituted cinnamic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My Perkin reaction is resulting in a low yield of the desired substituted cinnamic acid. What are the potential causes and how can I improve it?

Answer:

Low yields in the Perkin reaction are a common issue and can stem from several factors. Here are the primary causes and their respective solutions:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acid anhydride, a key reactant.

    • Solution: Ensure all glassware is thoroughly dried before use. Utilize anhydrous reagents, particularly the base catalyst (e.g., sodium or potassium acetate).[1] Consider using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Reactants: The purity of your starting materials is crucial. Aromatic aldehydes can oxidize to their corresponding benzoic acids if exposed to air for extended periods.[1]

    • Solution: Use freshly distilled aromatic aldehydes to minimize impurities.[1] Check the purity of the acid anhydride and the base catalyst.

  • Suboptimal Reaction Temperature and Time: The Perkin reaction typically requires high temperatures to proceed efficiently.[1] Insufficient heating or reaction time can lead to incomplete conversion.

    • Solution: The reaction is often heated to around 180°C for 4 to 8 hours.[1][2] Optimization of both temperature and time for your specific substrate is recommended. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Inadequate Mixing: A heterogeneous reaction mixture due to poor stirring can result in an incomplete reaction.

    • Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture.

  • Choice and Quality of Base Catalyst: The weak base catalyst plays a critical role.

    • Solution: Anhydrous sodium or potassium acetate are commonly used.[1] In some cases, potassium acetate may provide better yields than sodium acetate.[2] Other bases like triethylamine can also be employed. Strong bases should be avoided as they can promote side reactions.[2]

Question: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is this byproduct and how can I prevent it?

Answer:

The formation of dark, resinous byproducts is a frequent challenge in the Perkin reaction, especially at the high temperatures required. This is often due to the self-condensation of the aromatic aldehyde or other side reactions.

  • Temperature Control: While high temperatures are necessary, excessive or uncontrolled heating can accelerate the formation of these byproducts.

    • Solution: Maintain a stable and controlled temperature using a reliable heating mantle or oil bath. Avoid localized overheating.

  • Reaction Time: Prolonged heating beyond the point of maximum product formation can lead to the decomposition of both starting materials and the desired product.

    • Solution: Monitor the reaction's progress using TLC to determine the optimal endpoint and avoid unnecessarily long reaction times.

  • Purity of Aldehyde: Impurities in the aldehyde can contribute to byproduct formation.

    • Solution: Use freshly distilled or purified aromatic aldehyde.

Question: How do substituents on the aromatic aldehyde affect the reaction outcome?

Answer:

Substituents on the aromatic ring can significantly influence the reactivity of the aldehyde and the overall yield of the reaction.

  • Electron-Withdrawing Groups (EWGs): Aromatic aldehydes with EWGs (e.g., -NO₂, -Cl) are generally more reactive. The carbonyl carbon is more electrophilic, which facilitates the initial nucleophilic attack by the enolate.

    • Observation: Reactions with EWG-substituted benzaldehydes often proceed more readily and can result in higher yields. For example, 4-nitrobenzaldehyde is highly reactive in the Perkin condensation.[3]

  • Electron-Donating Groups (EDGs): Aromatic aldehydes with EDGs (e.g., -OCH₃, -CH₃) are less reactive. The electron-donating effect reduces the electrophilicity of the carbonyl carbon.

    • Observation: These reactions may require more forcing conditions (higher temperatures or longer reaction times) and may result in lower yields.

Question: My final product is difficult to purify and appears oily or fails to crystallize. What are the likely impurities and how can I improve purification?

Answer:

Purification challenges often arise from unreacted starting materials or the presence of side products.

  • Unreacted Aldehyde: Residual aromatic aldehyde is a common impurity that can inhibit crystallization.

    • Solution: During the work-up, ensure the complete removal of the unreacted aldehyde. This can be achieved by steam distillation or by reacting it with sodium bisulfite to form a soluble adduct.

  • Side Products: The presence of various side products can complicate purification.

    • Solution: A thorough work-up is essential. After the reaction, the mixture is typically poured into water and then treated with a sodium carbonate or sodium hydroxide solution to dissolve the cinnamic acid as its sodium salt and hydrolyze any remaining acetic anhydride.[1] The unreacted aldehyde and other non-acidic impurities can then be removed by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the cinnamic acid, which can be collected by filtration and further purified by recrystallization.

Frequently Asked Questions (FAQs)

What is the Perkin reaction?

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids, known as cinnamic acids, through the aldol condensation of an aromatic aldehyde and an acid anhydride in the presence of a weak base, typically the alkali salt of the acid.[4][5]

What is the general mechanism of the Perkin reaction?

The reaction begins with the formation of an enolate ion from the acid anhydride, facilitated by the weak base. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. A series of steps involving an aldol-type addition, acylation, and subsequent elimination of a molecule of acetic acid leads to the formation of the α,β-unsaturated acid.[6]

What are the typical reaction conditions for the Perkin reaction?

The Perkin reaction is typically carried out by heating a mixture of the aromatic aldehyde, an excess of the acid anhydride, and a catalytic amount of a weak base (like anhydrous sodium or potassium acetate) at a high temperature, often around 180°C, for several hours.[5][7]

What are some common applications of the Perkin reaction in drug development?

Cinnamic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals. They are precursors for drugs such as anticoagulants and some anticancer agents.[8] The reaction is also used to synthesize compounds like resveratrol, a phytoestrogen.[9]

Data Presentation

Table 1: Effect of Substituents on the Yield of Cinnamic Acids in the Perkin Reaction

Substituent on BenzaldehydePositionYield (%)
-H-70-75
-CH₃4-33
-Cl2-71
-Cl4-52
-OCH₃2-55
-OCH₃4-30
-NO₂2-75
-NO₂4-82
-Cl2,6-82

Data compiled from a study on the preparation of cinnamic acid from substituted benzaldehydes.[6]

Table 2: Effect of Reaction Time and Temperature on Cinnamic Acid Yield

Temperature (°C)Reaction Time (hours)Yield (%)
1804~20
180870-72
150870-75
1802470-75

Data compiled from multiple sources on the synthesis of cinnamic acid.

Experimental Protocols

Detailed Protocol for the Synthesis of 4-Chlorocinnamic Acid

This protocol provides a general procedure for the synthesis of a substituted cinnamic acid. Adjustments may be necessary based on the specific substrate and available laboratory equipment.

Materials:

  • 4-Chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper

  • Stirring bar or mechanical stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4-chlorobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous potassium acetate (1 equivalent). Add a stirring bar.

  • Reaction: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C. Maintain this temperature with vigorous stirring for 5-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker containing a significant volume of water.

  • Neutralization: While stirring, slowly add a 10% sodium hydroxide solution until the mixture is alkaline (check with pH paper). This converts the 4-chlorocinnamic acid to its soluble sodium salt (sodium 4-chlorocinnamate) and hydrolyzes the excess acetic anhydride.

  • Extraction of Impurities: Transfer the basic solution to a separatory funnel. If any unreacted 4-chlorobenzaldehyde is present as an oil, it can be removed by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Discard the organic layer.

  • Precipitation: Transfer the aqueous layer to a clean beaker and cool it in an ice bath. While stirring, slowly add concentrated hydrochloric acid until the solution is acidic (check with pH paper). The 4-chlorocinnamic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any inorganic salts.

  • Purification: The crude 4-chlorocinnamic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).

Mandatory Visualization

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acylation & Elimination cluster_step4 Step 4: Elimination & Hydrolysis A Acid Anhydride C Enolate (Nucleophile) A->C - H⁺ B Base (Acetate) E Tetrahedral Intermediate C->E D Aromatic Aldehyde D->E F Acylated Intermediate E->F + Acetic Anhydride G Mixed Anhydride F->G - Acetate H α,β-Unsaturated Mixed Anhydride G->H - Acetic Acid I Substituted Cinnamic Acid H->I + H₂O (Hydrolysis)

Caption: Mechanism of the Perkin reaction for substituted cinnamic acid synthesis.

Experimental_Workflow start Start reactants Combine Reactants: Aromatic Aldehyde, Acid Anhydride, Base Catalyst start->reactants heat Heat Reaction Mixture (e.g., 180°C, 4-8h) reactants->heat workup Work-up: Pour into water heat->workup neutralize Neutralize with Base (e.g., NaOH solution) workup->neutralize extract Extract Non-Acidic Impurities neutralize->extract acidify Acidify with Acid (e.g., HCl) extract->acidify precipitate Precipitate Cinnamic Acid acidify->precipitate filter Isolate by Filtration precipitate->filter purify Recrystallize filter->purify end End: Pure Substituted Cinnamic Acid purify->end

Caption: General experimental workflow for the Perkin reaction.

Troubleshooting_Tree start Low Yield? moisture Check for Moisture: - Dry glassware? - Anhydrous reagents? start->moisture Yes tar Dark/Tarry Byproducts? start->tar No purity Check Reactant Purity: - Freshly distilled aldehyde? moisture->purity conditions Optimize Conditions: - Increase temp/time? - Vigorous stirring? purity->conditions base Evaluate Base: - Anhydrous? - Try potassium salt? conditions->base temp_control Improve Temperature Control: - Use oil bath - Avoid overheating tar->temp_control Yes purification_issue Purification Problems? tar->purification_issue No time_control Optimize Reaction Time: - Monitor with TLC temp_control->time_control remove_aldehyde Remove Unreacted Aldehyde: - Steam distillation - Bisulfite wash purification_issue->remove_aldehyde Yes recrystallize Optimize Recrystallization: - Test different solvents remove_aldehyde->recrystallize

Caption: Troubleshooting decision tree for the Perkin reaction.

References

Technical Support Center: Optimization of Knoevenagel Condensation Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Knoevenagel condensation reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the Knoevenagel condensation, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield for the Knoevenagel condensation consistently low or why is there no product formation?

Answer: Low or no yield in a Knoevenagel condensation can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or the purity of your reagents.[1] Here is a systematic guide to troubleshooting low yields:

  • Catalyst Activity: The catalyst, typically a weak base, may be old, impure, or not potent enough to efficiently deprotonate the active methylene compound.[1]

    • Solution: Use a fresh or recently purified catalyst. Consider screening a range of catalysts, including different amines (e.g., piperidine, pyridine), ammonium salts (e.g., ammonium acetate), or even greener alternatives like ionic liquids or solid-supported catalysts.[2][3] The catalyst loading is also crucial; typically, a starting point of 5-10 mol% is recommended, but this may require optimization.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions.[1]

    • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1] However, excessively high temperatures can promote side reactions. Systematically vary the temperature to find the optimal balance.

    • Reaction Time: The reaction may not have had enough time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

    • Solvent: The choice of solvent is critical as it can influence reactant solubility, stabilize intermediates, and modulate catalyst activity.[4] Protic solvents like ethanol and water are effective and environmentally friendly options, while polar aprotic solvents like DMF and acetonitrile can also provide excellent results, often leading to faster reaction rates.[4][5]

  • Purity of Reactants: Impurities in the aldehyde, ketone, or active methylene compound can interfere with the reaction.[1]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[1]

    • Solution: In non-aqueous solvents, consider using a Dean-Stark apparatus to azeotropically remove water or add molecular sieves to the reaction mixture.[6]

Question: My reaction is producing a complex mixture with multiple side products. How can I improve the selectivity for the desired product?

Answer: The formation of side products is a common issue in Knoevenagel condensations, often related to the reaction conditions and stoichiometry. The primary side reactions are typically self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product.[1]

  • Self-Condensation of the Carbonyl Compound: This is more likely to occur with stronger bases.[1]

    • Solution: Employ a milder base such as piperidine or ammonium acetate.[1]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[1]

    • Solution: Carefully control the stoichiometry of the reactants; a 1:1 molar ratio is a good starting point.[2] A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor the Michael addition.[1] Close monitoring of the reaction with TLC can help you stop the reaction once the desired product is formed, minimizing the formation of the Michael adduct.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the Knoevenagel condensation?

A1: Weak bases are generally the catalysts of choice to avoid the self-condensation of the aldehyde or ketone.[7] Commonly used catalysts include:

  • Primary and secondary amines: Piperidine and pyridine are classic examples.[7]

  • Ammonium salts: Ammonium acetate is a frequently used mild base.[1]

  • "Green" catalysts: In recent years, more environmentally friendly options have been developed, such as ionic liquids and solid-supported catalysts.[8]

Q2: How does the choice of solvent affect the Knoevenagel condensation?

A2: The solvent plays a crucial role in the reaction's success.[4] Key effects include:

  • Solubility: The solvent must dissolve the reactants and the catalyst to ensure a homogeneous reaction mixture.[4]

  • Stabilization of Intermediates: Polar solvents can stabilize the charged intermediates (enolates) and transition states, which often accelerates the reaction.[4]

  • Catalyst Activity: The basicity of the catalyst can be influenced by the solvent.[4]

  • Reaction Pathway: Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different pathways.[4]

Q3: Can the Knoevenagel condensation be performed under solvent-free conditions?

A3: Yes, solvent-free Knoevenagel condensations are a green and efficient alternative. These reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture.[9][10]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of a Knoevenagel condensation.[2] By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are some common active methylene compounds used in this reaction?

A5: Active methylene compounds for Knoevenagel condensations typically have two electron-withdrawing groups attached to a CH₂ group.[7] Examples include diethyl malonate, ethyl acetoacetate, malononitrile, and cyanoacetic acid.[7]

Data Presentation

Table 1: Comparison of Different Catalysts for the Knoevenagel Condensation

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine10MDCReflux872[11]
Diisopropylethylammonium acetate (DIPEAc)10HexaneReflux391[11]
Triethylamine10MDCReflux1260[11]
Ammonium Bicarbonate20Solvent-free902>97[10]
Ni(NO₃)₂·6H₂O5WaterRoom Temp0.17-0.590-96[12]

Table 2: Effect of Solvent on Knoevenagel Condensation Yield and Reaction Time

SolventTypeTemperatureTimeYield (%)Reference
DMFPolar AproticRoom Temp15 min99[5]
AcetonitrilePolar AproticRoom Temp15 min95[5]
EthanolPolar ProticRoom Temp1-3 hHigh[1][4]
WaterPolar ProticRoom Temp10-30 min90-96[4][12]
TolueneNon-polarRoom Temp> 1 h61-99[5]
Solvent-free-90°C2 h>97[10]

Experimental Protocols

General Protocol for Knoevenagel Condensation in Solution

This is a general guideline and may require optimization for specific substrates and conditions.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Active methylene compound (1-1.2 equivalents)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and the active methylene compound in the chosen solvent.[2]

  • Add the catalyst to the solution.[2]

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the desired reaction conditions.[1][2]

  • Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with a small amount of cold solvent.[1]

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[3]

Protocol for Water-Mediated Knoevenagel Condensation

This protocol is adapted from a greener synthesis approach.[12][13]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ni(NO₃)₂·6H₂O (5 mol%)

  • Water

  • Stirring vessel

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add Ni(NO₃)₂·6H₂O (5 mol%).[12]

  • Stir the reaction mixture at room temperature.[12]

  • Monitor the reaction by TLC until completion (typically 10-30 minutes).[12]

  • Upon completion, add cold water (15-25 mL) to precipitate the product.[12]

  • Filter the solid product, wash with cold water, and air dry.[12]

Visualizations

Knoevenagel_Mechanism cluster_step1 Deprotonation cluster_step2 Nucleophilic Addition cluster_step3 Dehydration Active_Methylene Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH(-)-Z') Active_Methylene->Carbanion + B: Base Base (B:) Intermediate Aldol-type Intermediate Carbanion->Intermediate + R-CHO Carbonyl Carbonyl (R-CHO) Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, Extract, Purify monitor->workup Complete characterize Characterize Product (NMR, IR, MS) workup->characterize end End characterize->end

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Logic start Low Yield or Side Products check_catalyst Check Catalyst: - Fresh? - Appropriate? - Correct Loading? start->check_catalyst check_conditions Check Reaction Conditions: - Temperature? - Time? - Solvent? start->check_conditions check_reactants Check Reactants: - Purity? - Stoichiometry? start->check_reactants optimize_catalyst Optimize Catalyst: - Screen different catalysts - Vary loading check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions: - Vary temperature - Adjust time - Screen solvents check_conditions->optimize_conditions optimize_reactants Purify Reactants & Adjust Stoichiometry check_reactants->optimize_reactants success Improved Yield & Selectivity optimize_catalyst->success optimize_conditions->success optimize_reactants->success

Caption: Troubleshooting logic for optimizing Knoevenagel condensation.

References

Technical Support Center: Purification of Crude 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2,5-Dimethylcinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound, like other cinnamic acid derivatives, are recrystallization, acid-base extraction, and column chromatography.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Impurities often stem from the synthetic route used. For reactions like the Perkin or Knoevenagel condensation, common impurities may include unreacted starting materials (e.g., 2,5-dimethylbenzaldehyde and malonic acid or its anhydride), and by-products from side reactions such as self-condensation of the aldehyde.[1][2]

Q3: How can I effectively assess the purity of my this compound sample?

A3: Purity assessment can be performed using several standard analytical methods:

  • Melting Point Determination: Pure this compound has a sharp melting point. Impurities will typically cause the melting point to be lower and the range to be broader.[1]

  • Thin-Layer Chromatography (TLC): TLC can quickly visualize the number of components in your sample. The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify impurities by comparing the spectra to a known standard.[3][4]

Physical and Chemical Properties

The following table summarizes key properties of this compound.

PropertyValueReference
CAS Number 95883-10-6[5]
Molecular Formula C₁₁H₁₂O₂[5]
Molecular Weight 176.22 g/mol [5]
Melting Point 148-150 °C (predominantly trans)

Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and impurities in a solvent at varying temperatures.[1]

Problem: My compound is "oiling out" instead of forming solid crystals.

  • Cause: This occurs when the compound comes out of the solution at a temperature above its melting point, often because the solution is too concentrated or cooled too rapidly.[6][7] Impurities can also lower the melting point, contributing to this issue.[1]

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.[6][8]

    • Allow the solution to cool much more slowly. Insulating the flask can help.[8]

    • If the problem persists, consider that impurities may be the cause. A preliminary purification by acid-base extraction or charcoal treatment might be necessary.[8]

Problem: No crystals are forming, even after the solution has cooled.

  • Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent level. This creates microscopic scratches that can serve as nucleation sites.[9]

    • Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution to act as a template for growth.[9]

    • Increase Concentration: If the solution is too dilute, you can carefully boil off some of the solvent to increase the compound's concentration and then allow it to cool again.[6][9]

Problem: The final product has a low yield.

  • Cause: Significant product loss can occur if too much solvent is used, the solution is not cooled sufficiently, or during transfer steps.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[1][7]

    • To recover more product, the remaining mother liquor can be concentrated by boiling off some solvent and cooling again to obtain a "second crop" of crystals.[6]

Problem: The purified crystals are colored or still seem impure.

  • Cause: Colored impurities may be present, or insoluble impurities may have been trapped within the crystals during formation.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as charcoal can also adsorb the desired product.[6]

    • Hot Filtration: If there are insoluble impurities in the crude material, perform a hot gravity filtration of the dissolved solution before allowing it to cool. This removes solid contaminants that would otherwise be incorporated into the final crystals.[9]

Recrystallization Troubleshooting Workflow

G start Crude 2,5-Dimethylcinnamic Acid Solution Cooled no_xtal No Crystals Formed start->no_xtal Problem? oil_out Product 'Oiled Out' start->oil_out Problem? xtal_form Crystals Formed start->xtal_form Success? scratch Scratch inner flask surface no_xtal->scratch Try reheat Reheat to dissolve oil oil_out->reheat Fix check_purity Check Purity & Yield xtal_form->check_purity seed Add seed crystal scratch->seed If fails evap Evaporate some solvent seed->evap If fails add_solv Add more hot solvent reheat->add_solv slow_cool Cool solution slowly add_solv->slow_cool low_yield Yield is Low check_purity->low_yield Issue? impure Product is Impure check_purity->impure Issue? end_node Pure Product check_purity->end_node If OK second_crop Collect second crop from mother liquor low_yield->second_crop hot_filter Perform hot filtration to remove insolubles impure->hot_filter second_crop->end_node charcoal Use activated charcoal for colored impurities hot_filter->charcoal charcoal->end_node

Caption: A decision tree for troubleshooting common recrystallization issues.

Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a solvent (mobile phase) flows through.[10][11][12]

Problem: The compound is not eluting from the column.

  • Cause: The mobile phase (eluent) is not polar enough to displace the acidic this compound from the polar silica gel.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[10]

Problem: There is poor separation between my product and an impurity.

  • Cause: The chosen solvent system has insufficient selectivity for the compounds being separated.

  • Solution:

    • Optimize Eluent: Use TLC to test various solvent systems and ratios to find one that gives a good separation between the spots, aiming for an Rf value of 0.2-0.4 for the product.[13]

    • Use a Weaker Eluent: A less polar solvent system will cause all compounds to move more slowly down the column, which can improve the separation between closely eluting spots.

    • Column Dimensions: Use a longer, narrower column for more difficult separations.

Problem: The compound spot is "tailing" on TLC and eluting over many fractions.

  • Cause: Strong, non-ideal interactions between the acidic compound and the slightly acidic silica gel can cause tailing.

  • Solution: Add a small amount (0.5-1%) of a modifying acid, such as acetic or formic acid, to the eluent system.[14] This helps to saturate the strong interaction sites on the silica, leading to sharper bands and better separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed Solvent)

This protocol is suitable when a single solvent is not ideal. A common system for cinnamic acids is an alcohol/water mixture.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the "soluble" solvent (e.g., hot ethanol or methanol) required to just dissolve the solid at its boiling point.[9]

  • Induce Cloudiness: While the solution is still hot, add the "insoluble" solvent (e.g., hot water) dropwise until the solution becomes faintly and persistently cloudy.[1]

  • Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold mixture of the two solvents to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This method is excellent for separating the acidic product from neutral or basic impurities.[1]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the funnel. Stopper and shake vigorously, venting frequently to release CO₂ pressure.[1] The acidic this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Perform 2-3 extractions of the organic layer to ensure complete transfer of the acid.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, with stirring until the solution is strongly acidic (check with pH paper). The purified this compound will precipitate out as a solid.[15]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1][15]

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system (e.g., hexane/ethyl acetate with 0.5% acetic acid) using TLC. Aim for an Rf of ~0.3 for the product.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[12][16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent. Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[16]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if separating multiple components.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

General Purification Workflow

G start Crude this compound assess Assess Purity (TLC, MP) start->assess decision Purification Needed? assess->decision recrystallize Recrystallization decision->recrystallize Yes (High Loading) acid_base Acid-Base Extraction decision->acid_base Yes (Neutral Impurities) column Column Chromatography decision->column Yes (Difficult Separation) final_product Pure Product decision->final_product No recrystallize->final_product acid_base->final_product column->final_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Recrystallization Methods for Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of cinnamic acid and its common derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of cinnamic acid derivatives.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used.

    • Solution: Add a small amount of additional hot solvent until the solid dissolves completely. Remember to use the minimum amount of hot solvent necessary to achieve a saturated solution for optimal yield.[1][2]

  • Possible Cause: The chosen solvent is inappropriate for the compound.

    • Solution: Consult solubility data to select a more suitable solvent. An ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[1][2]

  • Possible Cause: The presence of insoluble impurities.

    • Solution: If the majority of the compound has dissolved but some particulate matter remains, perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.[3]

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated (too much solvent was used).

    • Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[4]

  • Possible Cause: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5]

    • Solution 2 (Seeding): Introduce a "seed crystal" of the pure compound to the solution to initiate crystallization.[5]

  • Possible Cause: The cooling process is too slow, or the temperature is not low enough.

    • Solution: Once the solution has reached room temperature, place the flask in an ice bath to further decrease the temperature and promote crystallization.[2]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Select a solvent with a lower boiling point.

  • Possible Cause: The solution is cooling too rapidly, causing the compound to come out of solution as a supercooled liquid.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help slow the cooling process.

  • Possible Cause: The compound is highly impure, leading to a significant depression of its melting point.

    • Solution: Consider pre-purification by another method, or try to remove soluble impurities by adding activated charcoal to the hot solution before filtration.

Problem: Crystal formation is too rapid, leading to small or impure crystals.

  • Possible Cause: The solution is too concentrated or cooled too quickly.

    • Solution: Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly and without disturbance to encourage the growth of larger, purer crystals.[4]

Problem: The final yield is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[4]

    • Solution: Use the minimum amount of hot solvent necessary for dissolution. If the mother liquor is suspected to contain a large amount of product, it can be concentrated and a second crop of crystals can be collected.[1][2]

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Possible Cause: The crystals were washed with a solvent that was not cold enough.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving a significant amount of the product.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing a cinnamic acid derivative?

A1: The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to achieving a good recovery of pure crystals. It is also important that the impurities are either insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). For many cinnamic acid derivatives, mixed solvent systems like ethanol/water or methanol/water are effective.[6] The alcohol acts as the "good" solvent where the compound is soluble, and water acts as the "anti-solvent" where the compound is less soluble.

Q2: What is the purpose of using a mixed solvent system?

A2: A mixed solvent system is used when no single solvent provides the ideal solubility characteristics. By using a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble, you can finely tune the solubility of the compound. The typical procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the hot "anti-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Q3: How can I improve the purity of my recrystallized product?

A3: To improve purity, ensure slow and undisturbed cooling of the saturated solution to allow for the formation of well-defined crystals, which are less likely to trap impurities.[5] If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Performing a second recrystallization can also significantly enhance purity.

Q4: What is the significance of the melting point of the recrystallized product?

A4: The melting point is a crucial indicator of purity. A pure crystalline solid will have a sharp and well-defined melting point range (typically 1-2°C). Impurities tend to broaden the melting point range and lower the melting temperature. By comparing the melting point of your recrystallized product to the literature value, you can assess its purity.

Data Presentation

Table 1: Solubility of Cinnamic Acid Derivatives in Various Solvents

CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)Solubility (mole fraction)
trans-Cinnamic Acid Water25~0.054-
Water100~0.55-
Ethanol25--
Methanol25--
Ethyl Acetate25--
Ferulic Acid Water25-4.87 x 10⁻⁵[8]
Water45-1.36 x 10⁻⁴[9]
Ethanol25~1.03.08 x 10⁻²[9]
Isopropanol25-2.58 x 10⁻²[8]
Ethyl Acetate45-1.98 x 10⁻²[9]
DMSO45-6.47 x 10⁻²[9]
Caffeic Acid Water20~0.06-
Ethanol (warm)-~2.5-
DMSO-~4.0-
Methanol20-60-Increases with temperature[10]
Ethanol20-60-Increases with temperature[10]
Sinapinic Acid Water25Slightly soluble6.28 x 10⁻⁵[11]
Ethanol45--
Methanol/Water-Soluble-
DMSO45-1.59 x 10⁻¹[12]

Experimental Protocols

Protocol 1: Recrystallization of trans-Cinnamic Acid using a Methanol/Water Mixed Solvent System

This protocol is a common and effective method for the purification of trans-cinnamic acid.[7]

Materials:

  • Crude trans-cinnamic acid

  • Methanol ("soluble solvent")

  • Deionized water ("insoluble solvent")

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude trans-cinnamic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring. Continue adding methanol in small portions until the solid is completely dissolved at the boiling point.

  • Inducing Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator. A reported recovery for this method is approximately 74%.[7]

Protocol 2: Recrystallization of Ferulic Acid from an Isopropanol/Water Mixture

This protocol is based on the solubility data of ferulic acid in isopropanol and water mixtures.[8]

Materials:

  • Crude ferulic acid

  • Isopropanol ("soluble solvent")

  • Deionized water ("insoluble solvent")

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude ferulic acid in a minimum amount of hot isopropanol in an Erlenmeyer flask.

  • Inducing Saturation: To the hot solution, add hot deionized water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot isopropanol to clarify the solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold isopropanol/water mixture.

  • Drying: Dry the crystals under vacuum or by air drying. A purity of over 95% can be achieved with this method.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Start with Crude Cinnamic Acid Derivative dissolve Dissolve in Minimum Amount of Hot 'Good' Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities present? add_antisolvent Add Hot 'Anti-Solvent' until Cloudy dissolve->add_antisolvent No hot_filtration->add_antisolvent Yes clarify Add a Few Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool_rt Cool Slowly to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Cinnamic Acid Derivative dry->end

Caption: Experimental workflow for the recrystallization of cinnamic acid derivatives.

Troubleshooting_Flowchart start Start Recrystallization issue Encounter an Issue? start->issue no_dissolve Compound Not Dissolving issue->no_dissolve Yes no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound 'Oils Out' issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes end Successful Recrystallization issue->end No solution1 Add more hot solvent or change solvent no_dissolve->solution1 solution2 Boil off some solvent, scratch flask, or seed no_crystals->solution2 solution3 Reheat, add more solvent, cool slower, change solvent oiling_out->solution3 solution4 Use min. solvent, pre-heat funnel, wash with cold solvent low_yield->solution4 solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Synthesis of 2,5-Disubstituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-disubstituted cinnamic acids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-disubstituted cinnamic acids?

A1: The most prevalent laboratory methods for synthesizing 2,5-disubstituted cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. Each method has its own set of advantages and challenges, particularly when dealing with the steric and electronic effects of substituents at the 2 and 5 positions.

Q2: How do substituents at the 2- and 5-positions influence the choice of synthetic method?

A2: Substituents at the 2- and 5-positions can significantly impact reaction outcomes. A bulky substituent at the 2-position can sterically hinder the approach of reagents to the aldehyde or aryl halide, potentially leading to lower yields. The electronic nature of the substituent at the 5-position (electron-donating or electron-withdrawing) affects the reactivity of the aromatic ring. For instance, electron-donating groups can decrease the yield in Perkin reactions, making the Knoevenagel condensation a more suitable alternative.[1]

Q3: What are the typical purification methods for 2,5-disubstituted cinnamic acids?

A3: Purification of 2,5-disubstituted cinnamic acids commonly involves recrystallization or column chromatography. Recrystallization is effective if a solvent system can be found that dissolves the cinnamic acid at high temperatures but not at low temperatures, while impurities remain soluble or insoluble.[2] A mixed solvent system, such as ethanol/water, is often employed.[2] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.[3] The choice of eluent is crucial and is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

Q4: My 2,5-disubstituted cinnamic acid appears to be a mixture of E/Z isomers. How can I obtain the pure E (trans) isomer?

A4: The trans (E) isomer of cinnamic acid is generally more stable.[4] Most synthetic methods, like the Perkin and Heck reactions, predominantly yield the trans isomer.[5] If a mixture is obtained, isomerization can sometimes be achieved by heating the mixture in solution, potentially with a catalytic amount of acid or iodine, to favor the formation of the more stable trans isomer. Purification by column chromatography can also separate the isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2,5-disubstituted cinnamic acids.

Low Reaction Yield
Symptom Potential Cause Suggested Solution
Perkin Reaction: Low yield, especially with electron-donating groups at the 5-position.Electron-donating groups can deactivate the aldehyde towards nucleophilic attack. The reaction is also sensitive to moisture, which can hydrolyze the acetic anhydride.[5]Consider using the Knoevenagel condensation, which is often more effective for substrates with electron-donating groups.[1] Ensure all glassware is thoroughly dried and use anhydrous reagents.[5]
Knoevenagel Condensation: Incomplete reaction, particularly with a bulky substituent at the 2-position.Steric hindrance from the ortho-substituent can slow down the condensation reaction.[5] The catalyst may be inactive or used in insufficient quantity.Prolong the reaction time and/or increase the reaction temperature. Ensure the catalyst (e.g., piperidine, pyridine) is of good quality and used in an appropriate amount.[5]
Heck/Suzuki Reaction: Low or no product formation.The palladium catalyst may have deactivated due to exposure to air. The choice of base and ligand is critical, especially for sterically hindered substrates.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[5] For sterically hindered aryl halides, consider using bulky electron-rich phosphine ligands (e.g., RuPhos) and a suitable base like potassium phosphate.
Side Product Formation
Symptom Potential Cause Suggested Solution
Perkin Reaction: Formation of a dark, resinous byproduct.This is often due to the self-condensation of the aromatic aldehyde or other side reactions at high temperatures.[5]Ensure the reaction temperature does not significantly exceed the recommended range (typically around 180°C).[5] Use freshly distilled or purified benzaldehyde to remove impurities that could catalyze polymerization.[5]
Knoevenagel Condensation: Formation of Michael addition byproducts.The initial α,β-unsaturated product can undergo a Michael addition with another molecule of the malonic acid enolate, especially if a strong base is used.Use a weaker base (e.g., piperidine or pyridine) to minimize the concentration of the enolate. Carefully control the stoichiometry of the reactants.
Heck Reaction: Formation of reduced arene (dehalogenated starting material).This can occur as a side reaction, particularly if the catalyst system is not optimal or if there are sources of hydride in the reaction mixture.Optimize the catalyst, ligand, and base combination. Ensure solvents are anhydrous and free of impurities.

Experimental Protocols

Knoevenagel Condensation for the Synthesis of 2,5-Dimethoxycinnamic Acid

This protocol is adapted from general procedures for Knoevenagel condensation.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 mole equivalent) and malonic acid (1.1 mole equivalents) in pyridine (2.5 mL per 0.1 mole of aldehyde).

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the mixture to a gentle reflux for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid until the solution is strongly acidic.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure 2,5-dimethoxycinnamic acid.

Heck Reaction for the Synthesis of a 2,5-Disubstituted Cinnamic Acid Derivative

This is a general protocol that may require optimization for specific substrates.

Materials:

  • 2,5-Disubstituted aryl halide (e.g., 2-bromo-5-nitrotoluene)

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (3 M)

Procedure:

  • To a reaction vial, add the 2,5-disubstituted aryl halide (1 mole equivalent), acrylic acid (1.2 mole equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Add anhydrous acetonitrile as the solvent, followed by triethylamine (1.5 mole equivalents).

  • Seal the vial and heat the mixture at 80-100°C for 12-24 hours with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 3 M HCl to precipitate the product.

  • Collect the solid by suction filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[6]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Which Reaction? start->check_reaction perkin Perkin Reaction check_reaction->perkin Perkin knoevenagel Knoevenagel Condensation check_reaction->knoevenagel Knoevenagel heck_suzuki Heck/Suzuki Reaction check_reaction->heck_suzuki Heck/Suzuki perkin_q1 Anhydrous Conditions? perkin->perkin_q1 knoevenagel_q1 Bulky Group at C2? knoevenagel->knoevenagel_q1 heck_suzuki_q1 Inert Atmosphere? heck_suzuki->heck_suzuki_q1 perkin_a1_no Dry Glassware & Use Anhydrous Reagents perkin_q1->perkin_a1_no No perkin_q2 Electron-Donating Group at C5? perkin_q1->perkin_q2 Yes perkin_a1_yes Check Reagent Purity (distill aldehyde) perkin_q2->perkin_a1_yes No perkin_a2_yes Consider Knoevenagel Condensation perkin_q2->perkin_a2_yes Yes knoevenagel_a1_yes Increase Reaction Time and/or Temperature knoevenagel_q1->knoevenagel_a1_yes Yes knoevenagel_q2 Catalyst Active? knoevenagel_q1->knoevenagel_q2 No knoevenagel_a2_no Use Fresh Catalyst knoevenagel_q2->knoevenagel_a2_no No heck_suzuki_a1_no Degas Solvents & Use N2/Ar heck_suzuki_q1->heck_suzuki_a1_no No heck_suzuki_q2 Sterically Hindered Substrate? heck_suzuki_q1->heck_suzuki_q2 Yes heck_suzuki_a2_yes Optimize Ligand & Base (e.g., bulky phosphine) heck_suzuki_q2->heck_suzuki_a2_yes Yes

Caption: Troubleshooting decision tree for low yields.

General Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product benzaldehyde 2,5-Disubstituted Benzaldehyde reaction Perkin / Knoevenagel or Heck / Suzuki benzaldehyde->reaction aryl_halide 2,5-Disubstituted Aryl Halide aryl_halide->reaction precipitation Precipitation/ Extraction reaction->precipitation purification Recrystallization or Column Chromatography precipitation->purification product 2,5-Disubstituted Cinnamic Acid purification->product

Caption: General workflow for synthesizing 2,5-disubstituted cinnamic acids.

Potential Side Reactions in Cinnamic Acid Synthesis

Side_Reactions cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_heck Heck Reaction main_reaction Desired Cinnamic Acid Synthesis perkin_side Aldehyde Self-Condensation (Resin Formation) main_reaction->perkin_side High Temp knoevenagel_side Michael Addition of Malonate main_reaction->knoevenagel_side Strong Base heck_side Dehalogenation of Aryl Halide main_reaction->heck_side Suboptimal Catalyst

Caption: Common side reactions in cinnamic acid syntheses.

References

Technical Support Center: Synthesis of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dimethylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproducts and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each method has its own advantages and potential for side reactions.

Q2: What are the primary starting materials for each of these methods?

A2:

  • Perkin Reaction: 2,5-Dimethylbenzaldehyde and acetic anhydride are the primary starting materials, typically using an alkali salt of acetic acid (like sodium acetate) as a base.

  • Knoevenagel Condensation: 2,5-Dimethylbenzaldehyde and malonic acid are the key reactants. This reaction is often catalyzed by a weak base such as pyridine or piperidine.[1]

  • Heck Reaction: A 2,5-dimethyl-substituted aryl halide (e.g., 2,5-dimethylbromobenzene) is coupled with acrylic acid in the presence of a palladium catalyst and a base.

Q3: What are the most common byproducts I should be aware of during the synthesis of this compound?

A3: Common byproducts vary depending on the synthetic route:

  • Perkin Reaction: Formation of resinous materials due to self-condensation of the aldehyde can be an issue, especially at high temperatures.[2] Incomplete hydrolysis of the intermediate anhydride can also lead to impurities.

  • Knoevenagel Condensation: While generally a clean reaction, potential side products can include the un-decarboxylated intermediate (a dicarboxylic acid) if the reaction is incomplete. Michael addition of malonic acid to the product can also occur.

  • Heck Reaction: Byproducts can arise from catalyst deactivation, side reactions of the phosphine ligands, or incomplete reaction. The formation of regioisomers or homocoupling of the aryl halide are also possibilities.

Q4: How can I purify the final this compound product?

A4: Recrystallization is a highly effective method for purifying this compound. A mixed solvent system, such as ethanol/water, is commonly used. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.[3][4] Column chromatography can also be employed for purification if recrystallization is not sufficient to remove all impurities.[5]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound using the Perkin, Knoevenagel, and Heck reactions.

Perkin Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield Presence of moisture, which hydrolyzes acetic anhydride.Ensure all glassware is thoroughly dried and use anhydrous sodium acetate.
Impure 2,5-dimethylbenzaldehyde (oxidized to the corresponding benzoic acid).Use freshly distilled or high-purity 2,5-dimethylbenzaldehyde.
Reaction temperature is too low or reaction time is too short.The Perkin reaction often requires high temperatures (around 180°C) and several hours to proceed to completion.[1]
Formation of Dark, Resinous Byproducts Self-condensation of 2,5-dimethylbenzaldehyde at high temperatures.Maintain the reaction temperature at the lower end of the effective range. Ensure efficient stirring to prevent localized overheating.
Impurities in the starting aldehyde that catalyze polymerization.Use purified 2,5-dimethylbenzaldehyde.
Product is Contaminated with Starting Aldehyde Incomplete reaction.Increase the reaction time or temperature slightly. Ensure the molar ratio of acetic anhydride to aldehyde is sufficient.
Inefficient work-up.During the work-up, ensure complete removal of unreacted aldehyde by steam distillation or by washing the crude product with a suitable solvent.[2]
Knoevenagel Condensation Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield Inactive or insufficient amount of catalyst (e.g., pyridine, piperidine).Use a fresh, high-purity catalyst in the appropriate molar ratio. A typical protocol might use a molar ratio of benzaldehyde to malonic acid of 1:3 with 0.02 mol of pyridine.[6]
Reaction temperature is too low or reaction time is too short.The reaction often requires refluxing for several hours to go to completion. Monitor the reaction by TLC.
Steric hindrance from the 2,5-dimethyl groups slowing the reaction.A longer reaction time or a slight increase in temperature may be necessary compared to the synthesis of unsubstituted cinnamic acid.
Incomplete Decarboxylation Insufficient heating during or after the condensation step.Ensure the reaction is heated at a sufficient temperature (reflux in pyridine often facilitates decarboxylation) and for an adequate duration.
Presence of Michael Addition Byproduct Excess malonic acid and prolonged reaction times under strongly basic conditions.Use a stoichiometric amount of malonic acid or a slight excess. Monitor the reaction progress to avoid unnecessarily long reaction times.
Heck Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield Deactivation of the palladium catalyst.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents and reagents.
Incorrect choice or amount of base.The base is crucial for neutralizing the hydrogen halide byproduct. Triethylamine or potassium carbonate are common choices. The optimal base and its amount may need to be determined empirically.
Poor quality of the aryl halide or acrylic acid.Use purified starting materials.
Formation of Homocoupled Byproduct (Ar-Ar) Side reaction promoted by certain catalyst systems or reaction conditions.Adjust the catalyst, ligand, and solvent system. Lowering the reaction temperature may also help.
Inconsistent Results Sensitivity of the catalyst to air and moisture.Employ rigorous inert atmosphere techniques (e.g., using a Schlenk line or glovebox).

Quantitative Data Summary

The following tables provide a summary of typical yields for the synthesis of cinnamic acid and its derivatives, which can serve as a benchmark for the synthesis of this compound. Note that specific yields for the 2,5-dimethylated product may vary.

Table 1: Typical Yields for Cinnamic Acid Synthesis via Knoevenagel Condensation

Starting AldehydeCatalystSolventReaction TimeYield (%)Reference
BenzaldehydePyridine-90 min90[6]
BenzaldehydePiperidineEthanol6-8 hours75-85[1]
p-HydroxybenzaldehydesProlineEthanol4 hours60-80[5]

Table 2: Typical Yields for Cinnamic Acid Synthesis via Perkin Reaction

Starting AldehydeBaseConditionsYield (%)Reference
BenzaldehydeSodium AcetateConventional Heating (170-180°C, 3 hours)~65[1]
BenzaldehydeSodium AcetateMicrowave Irradiation (320W, 5 min)70[2]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound

This protocol is adapted from the general procedure for the synthesis of cinnamic acid.[1]

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Malonic Acid

  • Pyridine

  • Ethanol (95%)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylbenzaldehyde (0.10 mol), malonic acid (0.11 mol), 95% ethanol (25 mL), and pyridine (2.5 mL).

  • Heat the mixture to a gentle reflux and maintain for 6-8 hours.

  • After cooling, break up any large crystal mass with a spatula and cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two small portions of cold 95% ethanol.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Perkin Reaction for this compound

This protocol is based on a conventional heating method for cinnamic acid synthesis.[1]

Materials:

  • 2,5-Dimethylbenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Sodium Carbonate (saturated solution)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • In a dry round-bottom flask, combine 2,5-dimethylbenzaldehyde (e.g., 10.5 g), acetic anhydride (e.g., 15 g), and finely powdered anhydrous sodium acetate (e.g., 6 g).

  • Heat the mixture in an oil bath to 160°C for 1 hour, then increase the temperature to 170-180°C and maintain for an additional 3 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt and hydrolyze any remaining acetic anhydride.

  • Steam distill the mixture to remove any unreacted 2,5-dimethylbenzaldehyde.

  • Cool the remaining solution and filter to remove any resinous byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization.

Visualizations

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_5_Dimethylbenzaldehyde 2,5-Dimethyl- benzaldehyde Heating Heating (170-180°C) 2_5_Dimethylbenzaldehyde->Heating Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Heating Sodium_Acetate Sodium Acetate (Base) Sodium_Acetate->Heating Hydrolysis Hydrolysis with Sodium Carbonate Heating->Hydrolysis Crude Product Steam_Distillation Steam Distillation (Remove Aldehyde) Hydrolysis->Steam_Distillation Acidification Acidification with HCl (Precipitation) Steam_Distillation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product Pure 2,5-Dimethyl- cinnamic Acid Recrystallization->Final_Product

Caption: Experimental workflow for the Perkin reaction synthesis of this compound.

Knoevenagel_Condensation_Byproducts Start 2,5-Dimethylbenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Base Catalyst, Heat) Start->Reaction Desired_Product This compound Reaction->Desired_Product Main Pathway Byproduct1 Un-decarboxylated Intermediate Reaction->Byproduct1 Side Reaction (Incomplete Reaction) Byproduct2 Michael Addition Product Desired_Product->Byproduct2 Side Reaction (with excess Malonic Acid)

Caption: Potential byproduct formation in the Knoevenagel condensation for this compound.

References

Technical Support Center: Optimizing Derivatization of 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,5-Dimethylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when derivatizing this compound?

A1: The main challenges arise from steric hindrance caused by the methyl group at the ortho (C2) position. This steric bulk can impede the approach of nucleophiles, such as alcohols and amines, to the carboxylic acid group, potentially leading to slow reaction rates and low yields. The electron-donating nature of the two methyl groups can also slightly decrease the reactivity of the carboxylic acid.

Q2: Which derivatization reactions are commonly performed on this compound?

A2: The most common derivatization reactions are esterification and amide bond formation. These reactions are crucial for modifying the compound's physicochemical properties for various applications, including drug development and materials science.

Q3: How can I overcome the steric hindrance from the ortho-methyl group?

A3: To overcome steric hindrance, you may need to employ more robust reaction conditions. This can include using more reactive reagents, higher reaction temperatures, longer reaction times, and specific catalysts or coupling agents that are effective for sterically hindered substrates.[1][2] For particularly challenging couplings, converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, may be beneficial.[1][3]

Q4: What are the key considerations for purifying derivatives of this compound?

A4: Purification typically involves standard techniques like column chromatography. A common impurity to remove is unreacted this compound. This can often be achieved by washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate solution, which will convert the unreacted acid into its water-soluble salt.

Troubleshooting Guides

Low Yield in Esterification Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Steric Hindrance: The ortho-methyl group is blocking the alcohol from attacking the carbonyl carbon.- Use a more reactive esterification method, such as converting the carboxylic acid to an acid chloride first using thionyl chloride (SOCl₂) or oxalyl chloride.[4] - Employ a Steglich esterification with a carbodiimide coupling agent like DCC or EDC, along with a catalyst such as DMAP.
Reversible Reaction: The equilibrium of the Fischer esterification is unfavorable.- Use a large excess of the alcohol or remove water as it forms, for example, by using a Dean-Stark apparatus.
Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄) is too low.- Increase the catalyst loading. For sterically hindered acids, a higher catalyst concentration may be necessary.
Suboptimal Temperature: The reaction temperature is too low.- Increase the reaction temperature, but monitor for potential side reactions or degradation.
Low Yield in Amide Coupling Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Steric Hindrance: The ortho-methyl group is preventing the amine from reaching the activated carboxylic acid.- Use a more powerful coupling reagent suitable for sterically hindered substrates, such as HATU, HBTU, or COMU.[5][6] - Consider forming the acyl fluoride in situ, which is a highly reactive intermediate.[1][3]
Incomplete Carboxylic Acid Activation: The coupling reagent is not effectively activating the carboxylic acid.- Ensure your coupling reagent is fresh and anhydrous. - Pre-activate the carboxylic acid by stirring it with the coupling reagent for 15-30 minutes before adding the amine.[6]
Poor Nucleophilicity of the Amine: The amine being used is electron-deficient or sterically hindered itself.- Increase the reaction temperature (e.g., 40-60 °C).[6] - Use a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[6]
Presence of Water: Moisture in the reaction is hydrolyzing the activated intermediate.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Esterification via Acid Chloride

This method is often effective for sterically hindered carboxylic acids.

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM.

    • Slowly add the acid chloride solution to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Protocol 2: Amide Coupling using HATU

HATU is a highly effective coupling reagent, particularly for challenging substrates.

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

    • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

    • Add the desired amine (1.1 eq).

    • Add DIPEA (2.0-3.0 eq) dropwise.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start AcidChloride Form Acid Chloride (SOCl2 or (COCl)2) Start->AcidChloride Reaction React with Alcohol + Base (e.g., Pyridine) AcidChloride->Reaction Workup Aqueous Work-up (Wash with NaHCO3, Brine) Reaction->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Esterification via Acid Chloride Workflow

Amide_Coupling_Workflow Start Start Preactivation Pre-activate Acid with HATU Start->Preactivation AmineAddition Add Amine + DIPEA Preactivation->AmineAddition Reaction Stir at RT (2-24h) AmineAddition->Reaction Workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) Reaction->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Amide Coupling using HATU Workflow

Troubleshooting_Logic Start Low Yield? CheckReagents Reagents fresh & anhydrous? Start->CheckReagents Yes CheckReagents->Start No, replace reagents IncreaseTemp Increase Temperature? CheckReagents->IncreaseTemp Yes ChangeReagent Use stronger coupling agent / more reactive method? IncreaseTemp->ChangeReagent Yes Optimize Continue Optimization IncreaseTemp->Optimize No, yield improves ChangeReagent->Optimize Yes, yield improves Problem Persistent Issue: Consult Literature for Specialized Protocols ChangeReagent->Problem No

Troubleshooting Logic for Low-Yield Reactions

References

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of Synthesized 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative analysis of the expected analytical data for 2,5-Dimethylcinnamic acid, contrasting it with its precursors to ensure accurate identification and purity assessment. Detailed experimental protocols and workflows are presented to support the synthesis and structural elucidation process.

Synthesis of this compound via Perkin Reaction

A well-established method for the synthesis of cinnamic acid derivatives is the Perkin reaction.[1][2][3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[4] For the synthesis of this compound, 2,5-dimethylbenzaldehyde is reacted with acetic anhydride using sodium acetate as the catalyst.

Experimental Protocol: Perkin Reaction for this compound
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylbenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

  • Heating: Heat the mixture under reflux in an oil bath at 180°C for 5-8 hours.

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker containing 100 mL of hot water. Add a saturated solution of sodium carbonate until the mixture is alkaline to hydrolyze the excess acetic anhydride and any mixed anhydride intermediate.

  • Extraction of Unreacted Aldehyde: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted 2,5-dimethylbenzaldehyde.

  • Precipitation of the Product: Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic. This compound will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected quantitative data from key analytical techniques for the starting material (2,5-dimethylbenzaldehyde), a key reagent (acetic anhydride), and the final product (this compound). These tables are designed to facilitate the identification of a successful synthesis and the detection of potential impurities.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

Compound NameFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound -COOH~12.0Singlet (broad)1H
Ar-H~7.2-7.5Multiplet3H
=CH- (trans)~7.8 (d, J≈16 Hz)Doublet1H
=CH- (trans)~6.4 (d, J≈16 Hz)Doublet1H
Ar-CH₃~2.3Singlet6H
2,5-Dimethylbenzaldehyde -CHO~9.9Singlet1H
Ar-H~7.1-7.6Multiplet3H
Ar-CH₃~2.4, ~2.5Singlet6H
Acetic Anhydride -CH₃~2.2Singlet6H

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

Compound NameCarbon EnvironmentExpected Chemical Shift (δ) ppm
This compound C=O (acid)~172
Aromatic C~128-138
Olefinic CH~118, ~145
Aromatic C-CH₃~135
CH₃~21
2,5-Dimethylbenzaldehyde C=O (aldehyde)~192
Aromatic C~129-140
Aromatic C-CH₃~135, ~136
CH₃~20, ~21
Acetic Anhydride C=O~167
CH₃~22

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

Compound NameFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
This compound O-H (acid)3300-2500 (broad)
C-H (aromatic & vinyl)3100-3000
C-H (aliphatic)<3000
C=O (conjugated acid)1700-1680
C=C (alkene)1640-1620
C=C (aromatic)~1600, ~1450
2,5-Dimethylbenzaldehyde C-H (aldehyde)2850, 2750
C=O (aldehyde)1700-1680
C=C (aromatic)~1600, ~1480
Acetic Anhydride C=O (anhydride)1830-1800 and 1775-1740 (two bands)
C-O~1125

Table 4: Mass Spectrometry Data Comparison

Compound NameMolecular FormulaMolecular WeightExpected m/z of Molecular Ion [M]⁺Key Fragmentation Peaks (m/z)
This compound C₁₁H₁₂O₂176.21176161 ([M-CH₃]⁺), 131 ([M-COOH]⁺), 115, 91
2,5-Dimethylbenzaldehyde C₉H₁₀O134.18134133 ([M-H]⁺), 105 ([M-CHO]⁺), 91, 77
Acetic Anhydride C₄H₆O₃102.0910260, 43 ([CH₃CO]⁺)

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and subsequent structural confirmation of this compound.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials: 2,5-Dimethylbenzaldehyde Acetic Anhydride Sodium Acetate reaction Perkin Reaction (Reflux, 180°C) start->reaction workup Work-up: Hydrolysis (Na₂CO₃) Extraction Acidification (HCl) reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms comparison Compare with Reference Data nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation Match rejection Structure Not Confirmed (Re-evaluate/Purify) comparison->rejection Mismatch

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

A Comparative Guide to Analytical Methods for 2,5-Dimethylcinnamic Acid Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical techniques for the quantification of 2,5-Dimethylcinnamic acid. While specific validated methods for this compound are not extensively published, this guide draws upon established validation data for structurally similar cinnamic acid derivatives and other aromatic acids to provide a comparative overview of common chromatographic and spectroscopic techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of such compounds.

Table 1: Performance Comparison of HPLC-DAD and GC-MS for the Analysis of Cinnamic Acid Derivatives and Analogous Compounds
ParameterHigh-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[1]> 0.999[2][3]
Limit of Detection (LOD) 0.37 x 10⁻³ - 5.46 x 10⁻³ mg/mL[1]0.15 - 0.23 mg L⁻¹[4]
Limit of Quantification (LOQ) 1.14 x 10⁻³ - 16.54 x 10⁻³ mg/mL[1]0.50 - 0.77 mg L⁻¹[4]
Accuracy (% Recovery) 97.55 - 108.49%[1]98.3 - 101.60%[2][3]
Precision (% RSD) ≤ 1.21%[1]≤ 2.56%[2][3]
Derivatization Not typically required.Often required to increase volatility.
Primary Applications Quantification in pharmaceutical formulations[5], plant extracts[1].Analysis of volatile and semi-volatile compounds in complex mixtures[2][3].

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results. The following sections outline generalized methodologies for HPLC-DAD and GC-MS analysis, based on protocols for similar compounds.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is well-suited for the analysis of non-volatile and thermally labile compounds like cinnamic acid derivatives.

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare working solutions by diluting the stock solution to various concentrations.

  • For formulated products, a sample equivalent to a target concentration of the active ingredient is dissolved in the solvent, sonicated, and filtered through a 0.45 µm filter.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][5].

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.5% acetic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[1][5].

  • Flow Rate: Typically around 1.0 - 1.5 mL/min[1][5].

  • Detection: Diode-array detector set at a wavelength determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL[1][5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile compounds or those that can be made volatile through derivatization.

1. Sample Preparation and Derivatization:

  • Prepare standard solutions of this compound in a volatile organic solvent.

  • For derivatization, evaporate the solvent to dryness and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and a catalyst like pyridine. Heat the mixture to ensure complete reaction[4].

  • Dilute the derivatized sample with a suitable solvent (e.g., toluene) before injection[4].

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5MS or equivalent), is often used[6].

  • Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure the separation of the analyte from other components.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • MS Detection: Electron Ionization (EI) is common. The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizing the Validation and Selection Process

The following diagrams illustrate the logical workflow for analytical method validation and a decision-making process for selecting the most appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prepare_standards Prepare Standards & Samples set_acceptance->prepare_standards perform_analysis Perform Analytical Runs prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data compare_criteria Compare with Acceptance Criteria process_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report review_approve Review & Approve validation_report->review_approve Method_Selection_Flowchart decision decision method method start Start: Need to Quantify This compound volatility Is the analyte thermally stable & volatile? start->volatility gcms Consider GC-MS volatility->gcms Yes hplc Consider HPLC volatility->hplc No matrix_complexity Is the sample matrix complex? sensitivity_needed Is high sensitivity (sub-µg/mL) required? matrix_complexity->sensitivity_needed Yes matrix_complexity->hplc No sensitivity_needed->gcms No lcms Consider LC-MS/MS sensitivity_needed->lcms Yes gcms->matrix_complexity derivatize Derivatization required? gcms->derivatize hplc->matrix_complexity derivatize->gcms Yes derivatize->gcms No, proceed

References

A Comparative Analysis of 2,5-Dimethylcinnamic Acid and 2,5-Dimethoxycinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, cinnamic acid and its derivatives have emerged as a promising class of bioactive molecules, exhibiting a wide array of pharmacological activities. This guide provides a detailed comparative study of two such derivatives: 2,5-Dimethylcinnamic acid and 2,5-dimethoxycinnamic acid. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by physicochemical data, biological activities, and detailed experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The table below summarizes the key properties of this compound and 2,5-dimethoxycinnamic acid. The addition of two methoxy groups in 2,5-dimethoxycinnamic acid significantly increases its molecular weight and polarity compared to the two methyl groups in this compound.

PropertyThis compound2,5-dimethoxycinnamic acid
Molecular Formula C₁₁H₁₂O₂[1]C₁₁H₁₂O₄
Molecular Weight 176.22 g/mol [1]208.21 g/mol
Appearance SolidSolid
Melting Point Not available148-150 °C
Structure

Synthesis of Cinnamic Acid Derivatives

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of cinnamic acid derivatives from the corresponding benzaldehydes. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 2,5-Disubstituted Benzaldehyde ReactionVessel Knoevenagel Condensation Aldehyde->ReactionVessel MalonicAcid Malonic Acid MalonicAcid->ReactionVessel Catalyst Base Catalyst (e.g., Pyridine, Piperidine) Catalyst->ReactionVessel Solvent Solvent (e.g., Pyridine, Ethanol) Solvent->ReactionVessel Heat Heat (Reflux) Heat->ReactionVessel Product 2,5-Disubstituted Cinnamic Acid ReactionVessel->Product

Knoevenagel condensation for synthesizing cinnamic acids.
Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol can be adapted for the synthesis of both this compound and 2,5-dimethoxycinnamic acid starting from 2,5-dimethylbenzaldehyde and 2,5-dimethoxybenzaldehyde, respectively.

Materials:

  • 2,5-disubstituted benzaldehyde (1 mmol)

  • Malonic acid (1.2 mmol)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the 2,5-disubstituted benzaldehyde and malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with hydrochloric acid to precipitate the crude cinnamic acid derivative.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,5-disubstituted cinnamic acid.

Biological Activities: A Comparative Overview

Cinnamic acid derivatives are known to possess a range of biological activities, including anticancer, antioxidant, and antimicrobial properties. The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these activities.

Anticancer Activity

The cytotoxic effects of cinnamic acid derivatives against various cancer cell lines are often evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with varying concentrations of Cinnamic Acid Derivative Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate for 2-4 hours (Formazan formation) AddMTT->Incubate2 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate2->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Analyze Calculate Cell Viability and IC50 Value Measure->Analyze

Workflow of the MTT assay for cytotoxicity testing.

Quantitative Anticancer Data:

CompoundCancer Cell LineIC50 (µM)
This compound Data not available-
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate A549 (Lung)Potent antitumor activity reported
Various Cinnamic Acid Amides A549 (Lung)10 - 18

It is hypothesized that the electron-donating nature of both methyl and methoxy groups could influence the electronic properties of the cinnamic acid backbone, thereby affecting its interaction with biological targets. However, without direct comparative data, this remains speculative.

Antioxidant Activity

The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals, a property commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH_Pathway DPPH_Radical DPPH• (Purple) Antioxidant Antioxidant (e.g., Cinnamic Acid Derivative) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Donates H• Scavenged_Radical Oxidized Antioxidant Antioxidant->Scavenged_Radical Scavenges radical

DPPH radical scavenging by an antioxidant.

Quantitative Antioxidant Data:

Similar to the anticancer data, specific DPPH radical scavenging IC50 values for this compound are not widely reported. However, methoxy derivatives of cinnamic acid are known to possess antioxidant properties. The methoxy groups can donate electrons, which can stabilize free radicals.

CompoundAssayIC50 Value
This compound DPPHData not available
2,5-dimethoxycinnamic acid DPPHData not available
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) DPPH~25-50 µM[2]
Caffeic Acid (3,4-dihydroxycinnamic acid) DPPH~5-10 µM[2]

The antioxidant activity is highly dependent on the substitution pattern on the phenyl ring. Hydroxyl groups, in particular, are known to be potent hydrogen donors, contributing significantly to radical scavenging activity.

Antimicrobial Activity

The antimicrobial efficacy of cinnamic acid derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data:

The introduction of substituents on the cinnamic acid ring has been shown to modulate its antimicrobial activity. While specific MIC values for this compound and 2,5-dimethoxycinnamic acid against a broad panel of microbes are not available in a comparative context, studies on other derivatives provide some insights. For example, the presence of methoxy groups has been shown to influence the antibacterial and antifungal activity.

CompoundMicroorganismMIC (µg/mL)
This compound Data not available-
2,5-dimethoxycinnamic acid Data not available-
Cinnamic acid S. aureus>5000
Cinnamic acid derivatives Various bacteriaMIC values vary widely depending on the derivative and bacterial strain

Conclusion and Future Directions

This guide provides a comparative overview of this compound and 2,5-dimethoxycinnamic acid, highlighting their physicochemical properties and potential biological activities. A significant data gap exists for this compound concerning its quantitative biological activities.

For researchers and drug development professionals, the following are key takeaways and recommendations for future studies:

  • Direct Comparative Studies: There is a clear need for head-to-head comparative studies of this compound and 2,5-dimethoxycinnamic acid to elucidate the specific impact of methyl versus methoxy substitution at the 2 and 5 positions. These studies should include a panel of cancer cell lines, various antioxidant assays, and a broad range of microbial strains.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic investigation of a series of 2,5-disubstituted cinnamic acid derivatives would be invaluable for developing QSAR models. This would enable the prediction of biological activity and guide the design of more potent and selective analogs.

  • Mechanism of Action Studies: For any identified active compounds, further studies to elucidate their mechanism of action at the molecular level are crucial for their development as therapeutic agents.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of these cinnamic acid derivatives and pave the way for the development of novel drugs.

References

A Comparative Analysis of the Biological Activities of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the reported biological activities of several cinnamic acid derivatives against various microorganisms and cancer cell lines. This data is presented to facilitate a comparative understanding of their potency.

CompoundActivity TypeTarget Organism/Cell LineMeasurementValue
Cinnamic Acid AntifungalSclerotinia sclerotiorumEC509.37 - 42.54 µg/mL[1]
CytotoxicityHT-144 (Melanoma)IC502.4 mM[2]
p-Coumaric Acid AntibacterialStaphylococcus epidermidisBiofilm Reduction87.54% (±2.302)
Ferulic Acid AntibacterialStaphylococcus epidermidisBiofilm Reduction83.98% (±2.628)
Caffeic Acid AntifungalCandida albicansMIC128 µg/mL[3]
Methyl Caffeate AntifungalCandida albicansMIC128 µg/mL[3]
Methyl 2-Nitrocinnamate AntifungalCandida albicansMIC128 µg/mL[3]
Cinnamic Acid Derivatives (DM2) AntibacterialStaphylococcus aureusMIC16-64 mg/L[4]
Cinnamic Acid Derivatives (DM8) AntibacterialEnterococcus faeciumMIC5032 mg/L[4]
4-Methylcinnamic acid linked to OA-2-chlorobenzyl ester (Compound 44e) CytotoxicityMCF-7 (Breast Cancer)IC501.79 µM[5]
Compound 44o CytotoxicityHeLa (Cervical Cancer)IC501.35 µM[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test compounds (cinnamic acid derivatives)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Dissolve the cinnamic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Cytotoxicity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of Cinnamic Acid Derivative Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection OD_Measurement Measure Optical Density (OD600) Visual_Inspection->OD_Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) OD_Measurement->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of cinnamic acid derivatives.

Proposed Mechanism of Antifungal Action via CYP53 Inhibition

Some cinnamic acid derivatives have been shown to exert their antifungal activity by inhibiting the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[6]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Cinnamic_Acid_Derivative Cinnamic Acid Derivative CYP53 CYP53 Enzyme (Benzoate 4-hydroxylase) Cinnamic_Acid_Derivative->CYP53 Inhibits Benzoate Benzoate Benzoate->CYP53 Metabolized by Detoxification Detoxification Pathway CYP53->Detoxification CYP53->Block Fungal_Growth Fungal Growth Detoxification->Fungal_Growth Allows Inhibition Inhibition Block->Detoxification X

Caption: Inhibition of the fungal CYP53 enzyme by cinnamic acid derivatives, disrupting benzoate detoxification.

Discussion and Structure-Activity Relationship

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of hydroxyl groups, as seen in caffeic and ferulic acids, often enhances antioxidant and antimicrobial properties. Esterification or amidation of the carboxylic acid group can also modulate activity, often by increasing lipophilicity and thereby improving cell membrane penetration.[4]

While direct experimental data for 2,5-Dimethylcinnamic acid is scarce, some general predictions can be made based on its structure. The presence of two methyl groups at the 2 and 5 positions will increase the lipophilicity of the molecule compared to unsubstituted cinnamic acid. This could potentially enhance its ability to cross microbial cell membranes, possibly leading to antimicrobial or antifungal activity. However, the steric hindrance from the methyl groups might also affect its interaction with biological targets. Further experimental studies are required to elucidate the specific biological activity profile of this compound.

References

A Comparative Guide to the Antioxidant Potential of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-activity relationships of isomeric compounds is crucial for identifying promising therapeutic agents. This guide provides an objective comparison of the antioxidant potential of cinnamic acid and its key isomers, specifically the hydroxycinnamic acids: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). The comparison is supported by experimental data from various in vitro antioxidant assays.

Structure-Activity Relationship

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are intrinsically linked to their chemical structure.[1][2] The antioxidant capacity of these compounds is primarily determined by the number and position of hydroxyl (-OH) groups on the phenyl ring.[1] These hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating oxidative chain reactions.[1]

Among the coumaric acid isomers, the position of the single hydroxyl group is the key determinant of their antioxidant activity.[3][4] This structural variation directly influences their ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance.[1] Generally, p-coumaric acid is considered the most potent antioxidant among the three isomers.[4][5] This enhanced activity is attributed to the para-position of the hydroxyl group, which allows for better delocalization and stabilization of the radical formed after hydrogen donation.[3] Dihydroxy derivatives, such as caffeic acid, typically exhibit even higher antioxidant capacity than monohydroxy derivatives like the coumaric acids.[1]

Quantitative Comparison of Antioxidant Capacity

The antioxidant potentials of cinnamic acid and its isomers have been evaluated using several standard in vitro assays. The following table summarizes quantitative data from comparative studies. It is important to note that absolute values (like IC₅₀ or EC₅₀) can vary between studies due to different experimental conditions, but the relative trends provide valuable insights.[1][6]

Isomer / CompoundDPPH Radical Scavenging ActivityABTS Radical Cation Scavenging Activity (TEAC)¹Ferric Reducing Antioxidant Power (FRAP)Oxygen Radical Absorbance Capacity (ORAC)
p-Coumaric Acid > 200 µmol/assay (EC₅₀)[3]2.38[3]24–113 µM Fe²⁺[3][7]20–33 µM TE[3][7]
o-Coumaric Acid > 200 µmol/assay (EC₅₀)[3]2.38[3]Lower than p-CA[3]Lower than p-CA[3]
m-Coumaric Acid > 200 µmol/assay (EC₅₀)[3]2.15[3]Lower than p-CA[3]Lower than p-CA[3]
Cinnamic Acid 0.18 µg/mL (IC₅₀)[6]Not widely reportedNot widely reportedNot widely reported

¹TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant activity.

Mechanisms of Antioxidant Action

Cinnamic acid derivatives exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: This is the most direct mechanism, involving the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals.[1] This process transforms the antioxidant into a relatively stable phenoxyl radical, which is less reactive and unable to propagate the oxidative chain reaction.[1]

  • Indirect Action via Cellular Signaling: Cinnamic acid derivatives can also modulate intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][6] Under oxidative stress, these compounds can disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2.[1] Nrf2 then binds to Antioxidant Response Elements (ARE) in the DNA, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes.

G cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Oxidative_Stress->Keap1_Nrf2 induces stress Cinnamic_Acid_Deriv Cinnamic Acid Derivative Cinnamic_Acid_Deriv->Keap1_Nrf2 disrupts complex Nrf2_Free Nrf2 (Stabilized) Keap1_Nrf2->Nrf2_Free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub targets Nrf2 for Nrf2_Nuc Nrf2 Nrf2_Free->Nrf2_Nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription

Activation of the Nrf2-ARE pathway by cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[8]

  • Procedure:

    • A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.[9]

    • The test compound (cinnamic acid isomer) is prepared in a range of concentrations.[10]

    • An aliquot of the test compound solution is mixed with the DPPH solution.[1] A control containing only the solvent and DPPH is also prepared.[6]

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

    • The absorbance of the solution is measured at the characteristic wavelength of DPPH (approx. 517 nm) using a spectrophotometer.[6]

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). This method is applicable to both hydrophilic and lipophilic compounds.[1]

  • Procedure:

    • The ABTS•⁺ radical cation is pre-generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark for 12-16 hours.[9][11]

    • The ABTS•⁺ solution is diluted with a solvent (e.g., methanol or water) to an absorbance of approximately 0.70 at 734 nm.[9]

    • The test compound is added to the diluted ABTS•⁺ solution.[8]

    • After a set incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.[6]

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.[6]

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction & Incubation cluster_analysis Step 3: Measurement & Analysis A Prepare Stock Solutions (Test Compound, Assay Reagents) B Create Serial Dilutions of Test Compound A->B C Mix Compound with Radical/Reagent Solution (e.g., DPPH, ABTS, FRAP) B->C D Incubate under Controlled Conditions (e.g., 30 min, Dark, RT) C->D E Measure Absorbance or Fluorescence with Spectrophotometer D->E F Calculate % Inhibition or Activity vs. Control E->F G Plot Dose-Response Curve & Determine IC₅₀/EC₅₀ Value F->G

References

In Vitro Antimicrobial Potential of 2,5-Dimethylcinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro antimicrobial activity of 2,5-Dimethylcinnamic acid. Due to a lack of specific published data on the 2,5-dimethyl derivative, this document leverages available experimental data for structurally related cinnamic acid derivatives to provide a predictive comparison and a rationale for its investigation as a potential antimicrobial agent. The guide also includes detailed experimental protocols for key assays and comparisons with standard antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

Cinnamic acid itself generally exhibits weak to moderate activity against a variety of bacteria and fungi. However, synthetic derivatives can show enhanced potency. For instance, the introduction of certain substituents can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved interaction with microbial cell membranes or intracellular targets.

Table 1: Comparative in vitro Antibacterial Activity of Cinnamic Acid Derivatives and a Standard Antibiotic

Compound/DrugGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC in µg/mL) Escherichia coli (MIC in µg/mL)
Cinnamic Acid Generally high MICs reported, often >1000Generally high MICs reported, often >1000
p-Coumaric Acid Reported MICs vary, some studies show moderate activityReported MICs vary, often high
Ferulic Acid Reported MICs vary, some studies show moderate activityReported MICs vary, often high
Ciprofloxacin 0.25 - 1[1]0.013 - 0.08[2]

Table 2: Comparative in vitro Antifungal Activity of Cinnamic Acid Derivatives and a Standard Antifungal

Compound/DrugYeastMold
Candida albicans (MIC in µg/mL) Aspergillus niger (MIC in µg/mL)
Cinnamic Acid Reported MICs can be high, though some studies show activity[3]Moderate activity reported in some studies[3]
Methyl Caffeate 128[4]-
Methyl 2-nitrocinnamate 128[4]-
Fluconazole 0.5[5]6[5]

Structure-Activity Relationship and the Potential of this compound

The antimicrobial activity of cinnamic acid derivatives is closely tied to their chemical structure. The presence, position, and nature of substituents on the phenyl ring can significantly impact their biological activity. While specific data for the 2,5-dimethyl substitution is lacking, general trends observed for other derivatives can offer insights. The addition of methyl groups can increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antimicrobial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading stock Prepare stock solution of test compound serial_dilution Perform serial dilutions of the compound in a 96-well plate stock->serial_dilution media Prepare sterile broth medium media->serial_dilution inoculum Prepare standardized microbial inoculum add_inoculum Add microbial inoculum to each well inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubate Incubate plates at appropriate temperature and duration controls->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Microtiter Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many cinnamic acid derivatives are still under investigation, but several potential pathways have been proposed.

Mechanism_of_Action cluster_compound Cinnamic Acid Derivative cluster_cell Microbial Cell cluster_effects Cellular Effects compound This compound membrane Cell Membrane Disruption compound->membrane enzyme Enzyme Inhibition compound->enzyme gene Gene Expression Alteration compound->gene leakage Leakage of Intracellular Components membrane->leakage metabolism Disruption of Metabolic Pathways enzyme->metabolism growth_inhibition Inhibition of Growth and Proliferation gene->growth_inhibition leakage->growth_inhibition metabolism->growth_inhibition

Caption: Potential mechanisms of antimicrobial action for cinnamic acid derivatives.

Conclusion

While direct experimental evidence for the antimicrobial activity of this compound is currently limited, the established bioactivity of the cinnamic acid scaffold and its derivatives suggests that this compound warrants further investigation. The addition of dimethyl groups may enhance its lipophilicity, potentially improving its antimicrobial efficacy. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate the in vitro antibacterial and antifungal potential of this compound and contribute valuable data to the field of antimicrobial drug discovery.

References

A Comparative Guide to the Cytotoxicity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a promising class of compounds in anticancer research.[1] Their diverse chemical structures, owing to substitutions on the phenyl ring and modifications of the carboxylic acid group, have led to a wide spectrum of cytotoxic activities against various cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of selected cinnamic acid derivatives, supported by experimental data and detailed methodologies, to assist researchers in the design and development of novel therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various cinnamic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of several cinnamic acid derivatives against a panel of human cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Esters and Amides
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[3]
Cinnamic acid phenethyl esters[4][5]Oral Squamous Carcinoma8.5 - 25.1
Methyl-substituted amide derivatives (1, 5, 9)A-549 (Lung)10.36 - 11.38[6]
Ethyl-substituted amide derivatives (2, 10)A-549 (Lung)>11.38[6]
Cinnamic acid amides with cyano groupHeLa, K562, Fem-x, MCF-742 - 166[7][8]
Hybrids and Other Derivatives
Harmicine-cinnamic acid hybrids (36d, 36e, 36f)HepG2 (Liver)0.74 - 3.11[4]
Oleanolic acid-cinnamic acid ester (44e)MCF-7 (Breast)1.79[4]
Cinnamic acid-loaded PLGA nanoparticlesMDA-MB-231 (Breast)0.5171 mM[3]
Parent Compound
trans-Cinnamic acidHT-144 (Melanoma)2400 (2.4 mM)[5]

Structure-Activity Relationship Insights

The cytotoxic activity of cinnamic acid derivatives is intricately linked to their chemical structure. Key determinants of their anticancer potential include:

  • Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups on the phenyl ring are critical. The presence of multiple hydroxyl groups often enhances cytotoxicity.[1] For instance, replacing a hydroxyl group with a methoxy group has been shown to decrease cytotoxic activity in some cases.[9]

  • Amide and Ester Modifications: Conversion of the carboxylic acid group into amides or esters can significantly modulate cytotoxic potency. Certain amide derivatives have demonstrated potent activity against various cancer cell lines.[1][6]

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a cyano group, on the aromatic rings of the alcohol or amine portions of cinnamic acid derivatives has been associated with increased cytotoxicity and selectivity against malignant cells.[7][8]

  • Lipophilicity: The overall lipophilicity of the molecule can influence its cellular uptake and, consequently, its cytotoxic effects.[10]

Signaling Pathways in Cinnamic Acid Derivative-Induced Cytotoxicity

A primary mechanism by which cinnamic acid derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[4][5] This process is often mediated by the modulation of key signaling pathways that regulate cell survival and death.

G cluster_0 Cinnamic Acid Derivative cluster_1 Cellular Response cluster_2 Apoptotic Pathway CAD Cinnamic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) CAD->ROS DNA_damage DNA Damage CAD->DNA_damage NFkB_inhibition NF-κB Inhibition CAD->NFkB_inhibition Bax ↑ Bax ROS->Bax DNA_damage->Bax Bcl2 ↓ Bcl-2 NFkB_inhibition->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by cinnamic acid derivatives.

Many derivatives trigger an increase in intracellular reactive oxygen species (ROS) and cause DNA damage, leading to the activation of the intrinsic apoptotic pathway.[4][5] This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which in turn leads to the activation of caspase-9 and the executioner caspase-3.[11] Furthermore, some cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of cell survival and inflammation, thereby promoting apoptosis.[11]

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed protocols for two commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat cells with various concentrations of the cinnamic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from cells with damaged plasma membranes.[12][13]

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation and Measurement: Incubate for 20-30 minutes at room temperature, protected from light. Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxicity of cinnamic acid derivatives.

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assay cluster_2 Data Acquisition & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Cinnamic Acid Derivatives (Varying Concentrations & Durations) seed_cells->treat_cells controls Include Controls (Untreated, Vehicle, Positive) treat_cells->controls assay_choice Perform Cytotoxicity Assay (e.g., MTT or LDH) controls->assay_choice mtt_assay Add MTT Reagent Incubate Solubilize Formazan assay_choice->mtt_assay MTT ldh_assay Collect Supernatant Add LDH Reaction Mix Incubate assay_choice->ldh_assay LDH read_plate Measure Absorbance/ Fluorescence (Plate Reader) mtt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % Cell Viability/ % Cytotoxicity read_plate->calculate_viability ic50 Determine IC50 Values calculate_viability->ic50 end End ic50->end

Caption: Cytotoxicity assessment workflow.

References

A Comparative Spectroscopic Analysis of 2,5- and 3,4-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two constitutional isomers, 2,5-dimethylcinnamic acid and 3,4-dimethylcinnamic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in various research and development settings. While experimental data for 3,4-dimethylcinnamic acid is readily available, the data for this compound is limited. Therefore, this guide presents a combination of experimental data for the 3,4-isomer and predicted data for the 2,5-isomer based on established spectroscopic principles.

Data Presentation

The following tables summarize the key spectroscopic data for 2,5- and 3,4-dimethylcinnamic acid.

Table 1: ¹H NMR Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

This compound (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)
Chemical Shift (ppm) Multiplicity
~7.8d
~6.4d
~7.3s
~7.1d
~7.0d
~2.3s
~2.2s
10.0-12.0br s

Table 2: ¹³C NMR Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

This compound (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)
Chemical Shift (ppm) Assignment
~172C=O
~145C-α
~118C-β
~136C-1
~135C-2
~131C-5
~130C-3
~129C-4
~128C-6
~212-CH₃
~195-CH₃

Table 3: IR Spectroscopy Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

This compound (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)
Frequency (cm⁻¹) Functional Group
3300-2500O-H (Carboxylic Acid)
~3050C-H (Aromatic)
~2950C-H (Methyl)
~1700C=O (Carboxylic Acid)
~1630C=C (Alkene)
~1600, ~1480C=C (Aromatic)

Table 4: Mass Spectrometry Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

This compound (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)
m/z Fragment
176[M]⁺
161[M-CH₃]⁺
131[M-COOH]⁺
115[M-CH₃-COOH]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Output Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR NMR Tube IR IR Dissolution->IR KBr Pellet / Thin Film MS MS Dissolution->MS Direct Infusion / GC-MS / LC-MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Chemical Shifts, Coupling Constants IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Fragmentation Comparison_Guide Comparison_Guide Structure_Elucidation->Comparison_Guide

Caption: General workflow for spectroscopic analysis of organic compounds.

A Comparative Guide to Assessing the Purity of Synthesized 2,5-Dimethylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity for synthesized active compounds is a cornerstone of reliable research and drug development. For 2,5-Dimethylcinnamic acid, a compound with potential pharmacological applications, ensuring high purity is critical to guarantee reproducible experimental results and to meet stringent safety standards. This guide provides a comparative overview of standard analytical techniques for purity determination, presenting hypothetical experimental data for a newly synthesized batch against a certified commercial standard.

Purity Assessment: A Multi-Faceted Approach

No single method is sufficient to unequivocally determine the purity of a compound.[1][2] A combination of chromatographic and spectroscopic techniques is often employed to build a comprehensive purity profile.[3][4] The most common methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and identification of impurities, and melting point analysis as a classical indicator of purity.[2][3]

Comparative Analysis of Synthesized vs. Standard this compound

The following table summarizes the analytical data obtained for a batch of synthesized this compound compared to a commercial standard with a stated purity of >99%.

Analytical Technique Parameter Commercial Standard (>99%) Synthesized Batch Interpretation
HPLC Purity (Area %)99.8%98.9%The synthesized batch shows high purity, with minor impurities detected.
Retention Time (min)8.248.23The matching retention times confirm the identity of the main component.
¹H NMR Chemical Shifts (ppm)Consistent with structureConsistent with structureThe proton NMR spectra of both samples are identical, confirming the chemical structure.
Impurity PeaksNone detectedMinor peaks at 2.1 ppm and 9.8 ppmThe synthesized batch contains trace impurities, possibly residual solvent or starting material.
Mass Spectrometry Molecular Ion [M-H]⁻m/z 175.0761m/z 175.0763The accurate mass measurement confirms the elemental composition.
Melting Point Range (°C)145-146142-144The slightly depressed and broader melting point of the synthesized batch suggests the presence of impurities.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR: 16 scans, relaxation delay of 1 second.

  • Carbon (¹³C) NMR: 1024 scans, relaxation delay of 2 seconds.

  • Sample Preparation: 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

3. Mass Spectrometry (MS)

  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Analyzer: Orbitrap set to a resolution of 70,000.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • Sample Preparation: The sample is diluted to 10 µg/mL in methanol and infused directly.

4. Melting Point Analysis

  • Instrumentation: Stuart SMP30 melting point apparatus or equivalent.

  • Method: A small amount of the crystalline sample is packed into a capillary tube and heated at a rate of 2°C/min.

  • Observation: The temperature range from the appearance of the first liquid drop to complete melting is recorded.

Visualizing the Workflow and Application

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purification->HPLC Sample NMR NMR Spectroscopy Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample MP Melting Point Purification->MP Sample Data_Comparison Data Comparison with Standard HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison MP->Data_Comparison Purity_Determination Final Purity Determination Data_Comparison->Purity_Determination

Caption: A typical workflow for the synthesis, purification, and purity assessment of a chemical compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Pathway cluster_intervention Pharmacological Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Compound This compound (Pure) Compound->Kinase1 Inhibition Impurity Active Impurity Impurity->Kinase2 Unintended Inhibition

Caption: A diagram illustrating how an active impurity could confound the results of a biological assay.

Conclusion

The purity assessment of synthesized this compound reveals a high degree of purity, albeit slightly lower than the commercial standard. The presence of minor impurities, as suggested by HPLC, ¹H NMR, and melting point analysis, underscores the necessity of employing a suite of orthogonal analytical techniques for a comprehensive evaluation. For research and drug development, understanding the impurity profile is as important as confirming the identity of the main compound, as even trace impurities can have significant biological effects.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,5-Dimethylcinnamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2,5-Dimethylcinnamic acid with care in a well-ventilated area, preferably within a fume hood.[1] Adherence to standard laboratory safety protocols is paramount to prevent accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

In Case of a Spill:

  • Avoid breathing dust by wearing appropriate respiratory protection.

  • Carefully sweep up the solid material to prevent dust formation.[2]

  • Place the spilled material into a designated, sealed container for hazardous waste.[2]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Do not allow the chemical to enter drains or waterways.[2]

Quantitative Hazard Data

The following table summarizes available quantitative data for a closely related compound, trans-Cinnamic acid, to provide an indication of potential hazards. It is crucial to handle this compound as if it has a similar hazard profile in the absence of specific data.

Hazard ClassificationEndpointSpeciesValueReference Compound
Acute Oral ToxicityLD50Rat2,500 mg/kgtrans-Cinnamic acid[3]
Skin Corrosion/IrritationIn-vitro testNo skin irritationtrans-Cinnamic acid[3]
Serious Eye Damage/IrritationCauses serious eye irritationtrans-Cinnamic acid[3]
Acute Aquatic HazardHarmful to aquatic lifetrans-Cinnamic acid[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[2]

Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containerization:

    • Use a compatible, leak-proof container for waste accumulation. The original product container is often a suitable choice.[1]

    • Ensure the container is in good condition and has a secure, tightly fitting cap.

    • Do not overfill the container; leave adequate headspace for expansion.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]

    • Provide them with accurate information about the chemical waste.

  • Disposal of Contaminated Materials:

    • Any materials, such as gloves, filter paper, or absorbent pads, that are contaminated with this compound should be placed in the same hazardous waste container.

    • Contaminated packaging should be disposed of as unused product.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

start Identify this compound Waste assess Assess for Contamination or Mixture start->assess pure_solid Uncontaminated Solid Waste assess->pure_solid Pure contaminated Contaminated Material or Solution assess->contaminated Contaminated containerize_solid Place in a labeled, sealed hazardous waste container pure_solid->containerize_solid containerize_contam Place in a labeled, sealed hazardous waste container contaminated->containerize_contam storage Store in designated hazardous waste area containerize_solid->storage containerize_contam->storage contact_ehs Contact Institutional EHS or Licensed Disposal Service storage->contact_ehs incineration Incineration via Licensed Facility contact_ehs->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 2,5-Dimethylcinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dimethylcinnamic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE based on the potential hazards associated with this and similar aromatic carboxylic acids.

Hazard Category Potential Risks Recommended Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation.[1]Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used in addition to goggles when there is a significant risk of splashing or dust generation.[2]
Skin Contact May cause skin irritation.Lab Coat: A standard laboratory coat must be worn and kept fully buttoned.[1] Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling organic acids.[3][4][5][6] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.[7] Footwear: Fully enclosed shoes are mandatory.
Inhalation Inhalation of dust may cause respiratory irritation.Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][8] Respiratory Protection: If engineering controls are not sufficient to control dust, a NIOSH-approved N95 or P2 particulate respirator is recommended.[1][9][10][11]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.[2][12][13]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.[2]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[14]

2. Weighing the Compound:

  • To minimize dust exposure, it is recommended to weigh the powder within the fume hood.[12][14][15]

  • Place the balance inside the fume hood if possible. If not, tare a sealed container on a balance outside the hood, add the powder to the container inside the hood, and then re-weigh the sealed container outside the hood.[12][15]

  • Use disposable weigh boats and spatulas to avoid cross-contamination.[14]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use. Wet cleaning methods or a HEPA vacuum are preferred to minimize dust dispersion.[12]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

III. Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[16]

  • Unused Product: Unused or surplus this compound should be disposed of as hazardous waste. Do not mix it with other waste streams.[1]

2. Disposal Method:

  • Engage a licensed professional waste disposal service for the final disposal of this compound waste.[1]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[1][16] Most organic acids are not suitable for drain disposal even after neutralization.[17]

IV. Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Prepare Fume Hood gather_materials Assemble Equipment & Waste Container prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Inside Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Clean Work Area & Equipment transfer->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Materials wash_hands->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.